Perezone
説明
isolated from roots of Pereziae adnata; structure given in Merck Index
Structure
2D Structure
3D Structure
特性
CAS番号 |
3600-95-1 |
|---|---|
分子式 |
C15H20O3 |
分子量 |
248.32 g/mol |
IUPAC名 |
3-hydroxy-5-methyl-2-[(2R)-6-methylhept-5-en-2-yl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C15H20O3/c1-9(2)6-5-7-10(3)13-12(16)8-11(4)14(17)15(13)18/h6,8,10,18H,5,7H2,1-4H3/t10-/m1/s1 |
InChIキー |
JZXORCGMYQZBBQ-SNVBAGLBSA-N |
異性体SMILES |
CC1=CC(=O)C(=C(C1=O)O)[C@H](C)CCC=C(C)C |
正規SMILES |
CC1=CC(=O)C(=C(C1=O)O)C(C)CCC=C(C)C |
同義語 |
perezone |
製品の起源 |
United States |
Foundational & Exploratory
Perezone: A Technical Guide to Natural Sources, Isolation, and Biological Pathways
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of perezone, a sesquiterpenoid quinone first isolated in Mexico in 1852.[1][2] Recognized for its significant pharmacological activities, this guide details its natural origins, comparative isolation protocols, and its interactions with key biological pathways.[1][3] All quantitative data is presented in tabular format for clarity, and experimental workflows and signaling pathways are visualized using standardized diagrams.
Natural Sources of this compound
This compound, also known as pipitzaoic acid, is a secondary metabolite primarily isolated from the roots of plants belonging to the Acourtia and Perezia genera (family Asteraceae).[4][5] The most commonly cited sources are Acourtia platyphilla and Acourtia cordata.[1][6][7] The concentration of this compound in wild plants can be influenced by edaphic factors such as the soil's total phosphorus, total nitrogen, and organic matter content.[6]
Isolation and Purification Methodologies
The extraction of this compound from its natural plant sources involves several stages, from initial solvent extraction to final purification. A variety of methods, ranging from conventional heating to modern green chemistry approaches, have been developed and compared.
General Experimental Workflow
The isolation process typically begins with the dried and milled roots of the source plant. The powdered material undergoes an extraction process to separate the target molecule from the bulk plant matter. Following extraction, the crude extract is filtered and the solvent is removed, often under vacuum, to yield the this compound, which crystallizes as yellow crystals.[1][7]
Detailed Experimental Protocols
Protocol 1: Conventional Mantle Heating (MH) Extraction [1]
-
Mix 5.0 g of dried and milled Acourtia platyphilla roots with 30 mL of n-hexane.
-
Reflux the mixture for 3 hours using a standard mantle heater.
-
After the reflux period, filter the extract to remove solid plant material.
-
Dry the filtered extract under vacuum to remove the n-hexane.
-
The resulting pure product is then analyzed to determine the yield.
Protocol 2: Near-Infrared (NIR) Irradiation Assisted Extraction [1] This protocol has multiple variations:
-
NIR-1 (Solvent-less, Post-irradiation Wash): Irradiate 5.0 g of the root sample for 15 minutes at 121°C without a solvent. After cooling, wash the sample with 30 mL of n-hexane.
-
NIR-2 (With Solvent): Mix 5.0 g of the roots with 30 mL of n-hexane. Irradiate the mixture for 15 minutes at 121°C. The irradiation is performed in three 5-minute intervals, with a 5-minute pause between each to prevent solvent boiling and projection.
-
NIR-3: This method follows a similar procedure to NIR-2 but under different instrumental conditions to achieve a higher energy transfer, resulting in a significantly higher yield.[1]
Protocol 3: Supercritical Carbon Dioxide (scCO₂) Extraction [1]
-
Place 20.0 g of milled root into the extraction vessel.
-
Expose the sample to supercritical CO₂ fluid at optimal solubility conditions (e.g., 9.30 MPa and 323.15 K).[1]
-
Maintain the extraction for a designated period (e.g., 6, 10, 12, or 24 hours).
-
Collect the extracted this compound. The yield is dependent on the contact time with the supercritical fluid.
Quantitative Data and Yield Comparison
The efficiency of this compound extraction varies significantly with the chosen methodology. Green chemistry approaches, such as NIR-assisted extraction, have been shown to dramatically increase yields compared to conventional methods.
Table 1: Comparison of this compound Extraction Methods from Acourtia platyphilla [1]
| Method | Activating Source | Yield (%) | Standard Deviation | Selectivity (%) |
|---|---|---|---|---|
| MH | Mantle Heating | 1.652 | 0.119 | 19.784 |
| NIR-1 | Near-Infrared | 1.656 | 0.027 | 32.745 |
| NIR-2 | Near-Infrared | 2.036 | 0.043 | N/A |
| NIR-3 | Near-Infrared | 6.271 | 0.554 | N/A |
| scCO₂-6h | Supercritical CO₂ | 0.567 | N/A | N/A |
| scCO₂-10h | Supercritical CO₂ | 1.817 | N/A | N/A |
| scCO₂-12h | Supercritical CO₂ | 2.243 | N/A | N/A |
| scCO₂-24h | Supercritical CO₂ | 2.495 | N/A | N/A |
Data sourced from a comparative study on extraction techniques.[1]
Table 2: this compound Yield from Acourtia cordata under Different Growth Conditions [7]
| Culture Condition | Plant Part | Average Yield (mg/g dry weight) |
|---|---|---|
| In Vitro | Roots | 5.21 |
| Ex Vitro (12 weeks) | Roots | 2.4 |
| Ex Vitro (31 weeks) | Roots | 43.6 |
| Wild Plants | Roots | 76.5 |
Yields from ex vitro plants increased logarithmically over time, approaching levels found in wild specimens.[7]
Physicochemical Characterization
The identity and purity of isolated this compound are confirmed using various spectroscopic techniques.
Table 3: Spectroscopic Data for this compound
| Technique | Key Signals / Wavelengths (λmax) | Reference |
|---|---|---|
| ¹H NMR | Complete assignment of chemical shifts and coupling constants has been performed using iterative spectra analysis software. | [8] |
| ¹³C NMR | Full spectral data available in specialized literature. | [9] |
| IR Spectroscopy | Characteristic peaks corresponding to hydroxyl, carbonyl, and C=C stretching vibrations. | [10] |
| UV-Vis Spectroscopy | Absorption at λmax = 408 nm with a shoulder at λmax = 562 nm in the presence of a base like fluoride, indicating deprotonation. |[11] |
Biological Activity and Signaling Pathways
This compound and its derivatives exhibit significant cytotoxic activity against various cancer cell lines, often by inducing apoptosis through caspase-dependent pathways.[12][13]
Induction of Apoptosis via Caspase Activation
This compound has been shown to induce morphological changes in cancer cells, such as pyknosis and cytoplasmic vacuolization, which are hallmarks of apoptosis.[12] This process involves the increased expression of key initiator and executioner caspases.
Inhibition of PARP-1
Poly (ADP-ribose) polymerase 1 (PARP-1) is an enzyme that is over-expressed in many cancer cells. This compound and its analogues act as PARP-1 inhibitors, which is a key mechanism for their anti-neoplastic activity, particularly against glioblastoma and triple-negative breast cancer.[14][15]
References
- 1. Green Approach Extraction of this compound from the Roots of Acourtia platyphilla (A. Grey): A Comparison of Four Activating Modes and Supercritical Carbon Dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Green Approach Extraction of this compound from the Roots of Acourtia platyphilla (A. Grey): A Comparison of Four Activating Modes and Supercritical Carbon Dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The action of the sesquiterpenic benzoquinone, this compound, on electron transport in biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. NMR-based conformational analysis of this compound and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 11. researchgate.net [researchgate.net]
- 12. This compound and its phenyl glycine derivative induce cytotoxicity via caspases on human glial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. In vitro and computational studies of natural products related to this compound as anti-neoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro and Computational Studies of this compound and this compound Angelate as Potential Anti-Glioblastoma Multiforme Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Perezone's Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perezone, a naturally occurring sesquiterpenoid quinone, has demonstrated significant cytotoxic effects against a spectrum of cancer cell lines. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's anticancer activity. The primary modes of action identified are the induction of oxidative stress through the generation of reactive oxygen species (ROS) and the inhibition of the nuclear enzyme poly(ADP-ribose) polymerase-1 (PARP-1). These events culminate in the activation of apoptotic pathways and cell cycle arrest, leading to cancer cell death. This document synthesizes the current understanding of this compound's effects on cancer cells, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Core Mechanisms of Action
This compound's anticancer effects are primarily attributed to a dual mechanism involving the induction of excessive intracellular ROS and the direct inhibition of PARP-1. This two-pronged attack disrupts cellular homeostasis and overwhelms the cancer cell's survival mechanisms.
Induction of Oxidative Stress
This compound, as a quinone, can undergo redox cycling, a process that generates superoxide radicals and other reactive oxygen species. This surge in ROS leads to a state of oxidative stress, causing widespread damage to cellular components, including lipids, proteins, and DNA.[1][2] This oxidative damage is a key trigger for the initiation of apoptosis.
Inhibition of Poly(ADP-ribose) Polymerase-1 (PARP-1)
This compound has been identified as an inhibitor of PARP-1, a nuclear enzyme crucial for DNA repair.[1][2][3] By inhibiting PARP-1, this compound prevents the repair of DNA single-strand breaks, which can then lead to the formation of more lethal double-strand breaks during DNA replication. This accumulation of DNA damage is a potent signal for apoptosis.
Quantitative Data: Cytotoxicity and Enzyme Inhibition
The cytotoxic and inhibitory activities of this compound and its derivatives have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | K562 (Leukemia) | Not explicitly stated, but showed concentration-dependent decreased viability | [3] |
| This compound | U-251 (Astrocytoma) | 6.83 ± 1.64 | [4] |
| This compound | U373 (Glioblastoma) | 51.20 | [5] |
| This compound Angelate | U373 (Glioblastoma) | 6.44 | [5] |
| Phenyl glycine this compound | U-251 (Astrocytoma) | 2.60 ± 1.69 | [4] |
| This compound | PARP-1 Enzyme Inhibition | 181.5 | [3] |
| This compound Angelate | PARP-1 Enzyme Inhibition | 5.25 | [2] |
Signaling Pathways
This compound triggers a cascade of signaling events that ultimately lead to programmed cell death. The primary pathways implicated are the intrinsic and extrinsic apoptotic pathways, initiated by oxidative stress and DNA damage.
This compound-Induced Apoptosis Pathway
The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and computational studies showed that this compound inhibits PARP-1 and induces changes in the redox state of K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crosstalk of moderate ROS and PARP‐1 contributes to sustainable proliferation of conditionally reprogrammed keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and computational studies showed that this compound inhibits PARP-1 and induces changes in the redox state of K562 … [ouci.dntb.gov.ua]
Perezone: A Technical Guide to its Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perezone, a sesquiterpenoid quinone naturally occurring in the roots of plants from the Perezia genus, has garnered significant scientific interest for its diverse biological activities. This technical guide provides an in-depth overview of the screening methodologies used to evaluate the biological potential of this compound, with a focus on its anticancer, antimicrobial, and antioxidant properties. Detailed experimental protocols, quantitative data summaries, and visual representations of its mechanisms of action are presented to facilitate further research and drug development efforts.
Anticancer Activity
This compound has demonstrated notable cytotoxic effects against a range of cancer cell lines. Its primary mechanism of action involves the induction of apoptosis through two key pathways: the generation of reactive oxygen species (ROS) and the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1).[1][2][3]
Quantitative Cytotoxicity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and its derivatives against various cancer cell lines, providing a comparative view of its potency.
Table 1: Cytotoxic Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U-251 | Astrocytoma | 6.83 ± 1.64 | [4][5] |
| U373 | Glioblastoma | 51.20 ± 0.3 | [3] |
| K562 | Leukemia | Concentration-dependent | [2][6][7] |
| PC-3 | Prostate Cancer | Active | [2][8] |
| HCT-15 | Colorectal Cancer | Active | [2][8] |
| SKLU-1 | Lung Cancer | Active | [2][8] |
Table 2: Cytotoxic Activity of this compound Derivatives
| Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Phenyl glycine this compound | U-251 | Astrocytoma | 2.60 ± 1.69 | [4][5] |
| This compound angelate | U373 | Glioblastoma | 6.44 ± 1.6 | [3] |
| Hydroxythis compound monoangelate | MDA-MB-231 | Triple Negative Breast Cancer | 3.53 | [1] |
| Amino derivative 3a | HCT-15 | Colorectal Cancer | 7.5 ± 0.3 | [8] |
| Amino derivative 3h | K-562 | Leukemia | 4.5 ± 0.4 | [8] |
Table 3: Cytotoxicity in Non-Tumoral Cell Lines
| Compound | Cell Line | Cell Type | IC50 / LD50 | Reference |
| This compound | SVGp12 | Non-tumoral glial | IC50 = 28.54 ± 1.59 µM | [4][5] |
| Phenyl glycine this compound | SVGp12 | Non-tumoral glial | IC50 = 31.87 ± 1.54 µM | [4][5] |
| This compound | LD50 = 500 mg/Kg | [4][5] | ||
| Phenyl glycine this compound | LD50 = 2000 mg/Kg | [4][5] | ||
| This compound angelate | Rat glial cells | IC50 = 173.66 ± 1.6 µM | [3] | |
| Hydroxythis compound monoangelate | Vero cells | IC50 = 313.92 µM | [1] | |
| Hydroxythis compound monoangelate | Human lymphocytes | IC50 = 221.46 µM | [1] |
Experimental Protocols
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
-
Cell Treatment: Treat cells with this compound for the appropriate duration.
-
Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), for 30 minutes.
-
Analysis: Measure the fluorescence intensity using a flow cytometer or a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS levels.
Signaling Pathways
This compound's anticancer activity is mediated through the induction of apoptosis, which involves the activation of caspases and the inhibition of the DNA repair enzyme PARP-1.[2][4][5]
Caption: this compound-induced apoptotic signaling pathways.
The experimental workflow for screening the anticancer activity of this compound is a multi-step process.
Caption: Experimental workflow for anticancer activity screening.
Antimicrobial Activity
Early studies have indicated that this compound possesses antimicrobial properties. It has been found to be effective against a variety of microorganisms, including bacteria and fungi.
Reported Antimicrobial Spectrum
This compound has shown activity against the following microorganisms:
Experimental Protocols
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.
-
Serial Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of this compound that visibly inhibits the growth of the microorganism.
Antioxidant Activity
The quinone structure of this compound suggests potential antioxidant or pro-oxidant activity. Studies have explored the antioxidant properties of this compound derivatives.
Quantitative Antioxidant Data
Table 4: Antioxidant Activity of a this compound Derivative
| Derivative | Assay | IC50 (µM) | Reference |
| Amino derivative 3c | TBARS | 5.564 ± 0.24 | [8] |
Experimental Protocols
-
Sample Preparation: Prepare a lipid-rich sample (e.g., brain homogenate) and induce lipid peroxidation.
-
Compound Treatment: Add different concentrations of the this compound derivative to the sample.
-
Reaction: Add thiobarbituric acid (TBA) reagent and heat the mixture.
-
Absorbance Measurement: Measure the absorbance of the resulting pink-colored product at 532 nm.
-
Data Analysis: A decrease in absorbance indicates inhibition of lipid peroxidation. Calculate the IC50 value.
Other Biological Activities
This compound has also been shown to interact with biological membranes and affect electron transport in mitochondria.[10] This suggests that its biological effects may be multifaceted and extend beyond its direct cytotoxic and antimicrobial actions.
Conclusion
This compound is a natural product with a diverse and potent range of biological activities, most notably its anticancer effects. The methodologies outlined in this guide provide a framework for the systematic screening and evaluation of this compound and its derivatives. The pro-apoptotic mechanism, involving ROS generation and PARP-1 inhibition, presents a compelling avenue for the development of novel anticancer therapeutics. Further research into its antimicrobial and antioxidant properties, as well as its effects on cellular metabolism, is warranted to fully elucidate its therapeutic potential.
References
- 1. In vitro and computational studies of natural products related to this compound as anti-neoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro and Computational Studies of this compound and this compound Angelate as Potential Anti-Glioblastoma Multiforme Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound and its phenyl glycine derivative induce cytotoxicity via caspases on human glial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and its isomer isothis compound induce caspase-dependent and caspase-independent cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, cytotoxic and antioxidant evaluations of amino derivatives from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US3471615A - Griseofulvin-perezone composition - Google Patents [patents.google.com]
- 10. The action of the sesquiterpenic benzoquinone, this compound, on electron transport in biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Perezone Biosynthetic Pathway in Acourtia: A Technical Guide for Researchers
Abstract
Perezone, a sesquiterpene quinone found in the rhizomes of plants belonging to the genus Acourtia, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthetic pathway is crucial for optimizing its production through biotechnological approaches and for the discovery of novel related compounds. This technical guide provides a comprehensive overview of the current knowledge on the this compound biosynthetic pathway in Acourtia, integrating data from proteomic studies and proposing a putative pathway based on analogous biosynthetic routes of other sesquiterpene quinones. Detailed experimental protocols and quantitative data are presented to facilitate further research in this area.
Introduction
This compound is a naturally occurring p-benzoquinone with a sesquiterpenoid side chain. It is predominantly isolated from the rhizomes of Acourtia species, particularly Acourtia cordata. The molecule has been the subject of extensive chemical and pharmacological studies, but its complete biosynthetic pathway has not yet been fully elucidated. This guide aims to consolidate the existing information and provide a scientifically grounded hypothesis for the entire pathway, from primary metabolites to the final this compound molecule.
The Mevalonate (MVA) Pathway: The Starting Point for this compound Biosynthesis
The biosynthesis of this compound, like all sesquiterpenoids in plants, originates from the mevalonate (MVA) pathway, which takes place in the cytosol. This pathway provides the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).
Proteomic analyses of high this compound-producing Acourtia cordata plants have shown an over-expression of key enzymes involved in the MVA pathway, indicating a metabolic pull towards terpenoid biosynthesis[1]. The initial steps of this pathway are well-established and are summarized below.
Key Upstream Enzymes in this compound Biosynthesis:
-
Acetyl-CoA C-acetyltransferase: Catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.
-
Hydroxymethylglutaryl-CoA synthase (HMGS): Condenses acetoacetyl-CoA with another molecule of acetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).
-
HMG-CoA reductase (HMGR): Reduces HMG-CoA to mevalonate, a key regulatory step in the MVA pathway.
-
Mevalonate kinase (MVK) and Phosphomevalonate kinase (PMVK): Phosphorylate mevalonate in two successive steps to yield mevalonate-5-diphosphate.
-
Mevalonate-5-diphosphate decarboxylase (MVD): Decarboxylates and dehydrates mevalonate-5-diphosphate to produce IPP.
-
Isopentenyl pyrophosphate isomerase (IPI): Isomerizes IPP to DMAPP.
These initial steps culminate in the formation of geranyl pyrophosphate (GPP) and subsequently farnesyl pyrophosphate (FPP), the direct precursor to all sesquiterpenoids.
-
Geranyl Diphosphate Synthase (GPPS): Condenses one molecule of DMAPP and one molecule of IPP to form the C10 compound, GPP.
-
Farnesyl Diphosphate Synthase (FPPS): Adds another molecule of IPP to GPP to produce the C15 compound, FPP[1]. The upregulation of FPPS is strongly correlated with high this compound content in A. cordata[1].
Putative Biosynthetic Pathway from Farnesyl Diphosphate to this compound
The enzymatic steps converting FPP to this compound in Acourtia have not been experimentally verified. However, based on the biosynthesis of other sesquiterpene quinones and related compounds, a putative pathway can be proposed. This hypothetical pathway involves three key stages:
-
Cyclization of FPP: A terpene synthase (TPS) or cyclase catalyzes the cyclization of the linear FPP molecule to form a bicyclic sesquiterpene scaffold.
-
Hydroxylation and Aromatization: Cytochrome P450 monooxygenases (CYPs) are likely involved in the hydroxylation of the sesquiterpene intermediate, leading to the formation of a hydroquinone.
-
Oxidation to a Quinone: An oxidase or dehydrogenase would then catalyze the final oxidation of the hydroquinone to the p-benzoquinone structure of this compound.
Figure 1: Proposed biosynthetic pathway of this compound in Acourtia.
Quantitative Data
Proteomic studies on wild Acourtia cordata plants have revealed significant variation in this compound content. This data is crucial for selecting high-yielding strains for cultivation and for understanding the regulation of the biosynthetic pathway.
| Plant Category | This compound Content (mg g⁻¹ of rhizome) | Reference |
| High Producers | 4.474 - 7.757 | [1] |
| Medium Producers | 2.881 - 4.169 | [1] |
| Low Producers | 0.329 - 2.21 | [1] |
Table 1: this compound content in rhizomes of wild Acourtia cordata plants.
Experimental Protocols
Extraction and Quantification of this compound from Acourtia Rhizomes
This protocol is adapted from the methodology used in studies of A. cordata.
Materials:
-
Dried rhizomes of Acourtia
-
n-hexane
-
Methanol
-
Grinder or mortar and pestle
-
Maceration flasks
-
Rotary evaporator or extraction chamber
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
This compound standard
Procedure:
-
Sample Preparation: Dry the Acourtia rhizomes at room temperature and grind them into a fine powder.
-
Extraction:
-
Weigh 2.0 g of the dried, ground rhizome tissue.
-
Place the powder in a maceration flask and add 20.0 mL of n-hexane.
-
Allow the mixture to macerate for 3 days at room temperature with occasional shaking.
-
Repeat the extraction process two more times with fresh n-hexane.
-
Combine the n-hexane extracts.
-
-
Solvent Evaporation: Evaporate the solvent from the combined extracts using a rotary evaporator or in an extraction chamber at room temperature until a dry residue is obtained.
-
Sample Preparation for GC-MS: Dissolve the dried extract in a known volume of methanol.
-
GC-MS Analysis:
-
Inject an aliquot of the methanolic solution into the GC-MS system.
-
The identification and quantification of this compound are based on its retention time and mass fragmentation pattern (m/z 166, 191, 205, and 248) compared to a this compound standard.
-
Figure 2: Workflow for this compound extraction and quantification.
Farnesyl Diphosphate Synthase (FPPS) Activity Assay
A standard method to assay FPPS activity involves the use of radiolabeled substrates.
Materials:
-
Purified FPPS enzyme or plant protein extract
-
[¹⁴C]Isopentenyl pyrophosphate (IPP)
-
Geranyl pyrophosphate (GPP)
-
Assay buffer (e.g., Tris-HCl with MgCl₂ and dithiothreitol)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, a known concentration of GPP, and [¹⁴C]IPP.
-
Initiate the reaction by adding the purified FPPS enzyme or the plant protein extract.
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-37°C) for a specific period (e.g., 30-60 minutes).
-
Reaction Termination and Product Extraction:
-
Stop the reaction by adding a quenching solution (e.g., a saturated NaCl solution).
-
Extract the radioactive product, [¹⁴C]farnesyl pyrophosphate, with an organic solvent (e.g., water-saturated butanol).
-
-
Quantification:
-
Transfer the organic phase containing the [¹⁴C]FPP to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Calculate the enzyme activity based on the amount of [¹⁴C]FPP produced over time.
-
Figure 3: Workflow for FPPS activity assay.
Future Directions
The complete elucidation of the this compound biosynthetic pathway in Acourtia requires further investigation. Key areas for future research include:
-
Identification and characterization of the terpene synthase(s) responsible for the cyclization of FPP.
-
Functional analysis of cytochrome P450 monooxygenases from Acourtia to identify those involved in the hydroxylation and aromatization steps.
-
Identification of the oxidase or dehydrogenase that catalyzes the final step of this compound formation.
-
Transcriptomic and genomic analyses of Acourtia species to identify candidate genes involved in the entire pathway.
-
Metabolic engineering of microbial or plant systems for the heterologous production of this compound.
By addressing these research questions, a more complete understanding of this compound biosynthesis will be achieved, paving the way for its sustainable production and the development of novel therapeutic agents.
References
Perezone: A Technical Guide on Solubility, Stability, and Core Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of perezone, a naturally occurring sesquiterpene quinone. It is designed to equip researchers, scientists, and drug development professionals with the necessary information and methodologies to effectively work with this compound. This document outlines experimental protocols for determining key physicochemical properties and visualizes its known biological signaling pathways.
This compound Solubility
Qualitative Solubility Profile
This compound is generally described as a yellow crystalline solid.[1] Based on its use in various chemical and biological studies, its solubility can be inferred in several common organic solvents. It is frequently extracted from its natural sources using solvents like n-hexane and ethyl acetate.[2] For chemical reactions and biological assays, it has been dissolved in solvents such as methanol, ethanol, acetone, and chloroform.[2][3][4] In silico studies have also predicted its solubility characteristics, providing theoretical Log S values.[5]
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Solvent | Qualitative Solubility | Reference |
| Non-polar | n-Hexane | Soluble (used for extraction) | [2] |
| Chloroform | Soluble (used in NMR studies) | [1] | |
| Polar Aprotic | Acetone | Soluble (used for extraction) | [3][4] |
| Ethyl Acetate | Soluble (used for extraction) | [2] | |
| Polar Protic | Methanol | Soluble | [2][3][4] |
| Ethanol | Soluble | [2][4] | |
| Water | Practically Insoluble |
Experimental Protocol: Determination of this compound Solubility using the Shake-Flask Method
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[6][7] This protocol outlines the steps to quantitatively measure the solubility of this compound in various solvents at different temperatures.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, n-hexane)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other appropriate material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.[6]
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker with precise temperature control (e.g., 25 °C and 37 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[8]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for the sedimentation of excess solid.
-
To completely separate the dissolved and undissolved this compound, centrifuge the samples at a high speed.[9]
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.[10]
-
Accurately dilute the filtered solution with a suitable solvent (mobile phase of the HPLC method is often a good choice) to a concentration within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Analyze the diluted samples using a validated HPLC-UV method. The wavelength of detection should be set to the λmax of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the concentration of this compound in the original saturated solution based on the dilution factor and the calibration curve. The solubility is typically expressed in mg/mL or mol/L.[11]
-
Experimental Workflow for Solubility Determination
Caption: Workflow for determining this compound solubility.
This compound Stability
Assessing the chemical stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. This section provides a framework for evaluating the stability of this compound under various stress conditions.
Factors Affecting Stability
The stability of this compound can be influenced by several factors, including:
-
pH: The acidity or basicity of a solution can catalyze hydrolytic degradation.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Exposure to UV or visible light can induce photolytic degradation.
-
Oxidizing agents: The presence of oxidizing agents can lead to oxidative degradation.
Table 2: Template for this compound Stability Data
| Stress Condition | Parameter | Value |
| Acidic Hydrolysis (e.g., 0.1 M HCl) | Half-life (t½) | To be determined |
| Degradation Rate Constant (k) | To be determined | |
| Basic Hydrolysis (e.g., 0.1 M NaOH) | Half-life (t½) | To be determined |
| Degradation Rate Constant (k) | To be determined | |
| Oxidative Degradation (e.g., 3% H₂O₂) | Half-life (t½) | To be determined |
| Degradation Rate Constant (k) | To be determined | |
| Thermal Degradation (e.g., 60 °C) | Half-life (t½) | To be determined |
| Degradation Rate Constant (k) | To be determined | |
| Photolytic Degradation (e.g., UV light) | Half-life (t½) | To be determined |
| Degradation Rate Constant (k) | To be determined |
Experimental Protocol: Forced Degradation Studies of this compound
Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of an analytical method.[12]
Materials:
-
This compound (solid)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water and other solvents
-
HPLC system with a UV or PDA detector
-
Photostability chamber
-
Oven or water bath with temperature control
-
pH meter
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at a specific temperature (e.g., 60 °C) for a defined period.[13]
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at a specific temperature for a defined period.[13]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for a defined period.[14]
-
Thermal Degradation: Expose a solution of this compound to a high temperature (e.g., 60-80 °C) for a defined period.[14]
-
Photolytic Degradation: Expose a solution of this compound to UV light in a photostability chamber for a defined period.[15]
-
-
Sample Analysis:
-
At various time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute the samples to a suitable concentration and analyze them using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from its degradation products.
-
-
Data Analysis:
Workflow for Forced Degradation Study
Caption: Workflow for this compound stability testing.
Core Signaling Pathways of this compound
This compound has been shown to exert its biological effects, particularly its anticancer activity, through the modulation of specific signaling pathways, primarily leading to apoptosis (programmed cell death).
Induction of Apoptosis
This compound can induce apoptosis through both caspase-dependent and caspase-independent mechanisms.[18] A key target in its mechanism of action is the enzyme Poly (ADP-ribose) polymerase-1 (PARP-1).[19]
-
PARP-1 Inhibition: this compound has been shown to inhibit the activity of PARP-1.[19] PARP-1 is a key enzyme involved in DNA repair. Its inhibition in cancer cells, which often have compromised DNA repair mechanisms, can lead to an accumulation of DNA damage and trigger apoptosis.[5]
-
Caspase Activation: The apoptotic process induced by this compound involves the activation of caspases, which are a family of proteases that execute the cell death program.[18]
-
Mitochondrial Pathway: this compound may also induce the intrinsic pathway of apoptosis by altering the mitochondrial electron transport chain.[5]
This compound-Induced Apoptosis Signaling Pathway
Caption: this compound's pro-apoptotic signaling.
This technical guide provides a foundational understanding of this compound's solubility and stability, along with detailed protocols for their experimental determination. The visualization of its core signaling pathway offers insights into its mechanism of action, which is valuable for further research and development.
References
- 1. In Vitro and Computational Studies of this compound and this compound Angelate as Potential Anti-Glioblastoma Multiforme Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. enamine.net [enamine.net]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. jidps.com [jidps.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs-Individually and in Combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Forced degradation studies, and effect of surfactants and titanium dioxide on the photostability of paliperidone by HPLC. | Semantic Scholar [semanticscholar.org]
- 16. uomus.edu.iq [uomus.edu.iq]
- 17. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 18. researchgate.net [researchgate.net]
- 19. In vitro and computational studies showed that this compound inhibits PARP-1 and induces changes in the redox state of K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Perezone: A Sesquiterpene Quinone from Traditional Medicine to Modern Drug Discovery
An In-depth Technical Guide on the Historical Discovery, Traditional Use, and Molecular Mechanisms of Perezone
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound, a naturally occurring sesquiterpene quinone, holds the distinction of being the first secondary metabolite isolated in the New World.[1] Historically used in traditional medicine for a variety of ailments, modern scientific investigation has unveiled its potent biological activities, particularly its anticancer properties. This technical guide provides a comprehensive overview of this compound, from its historical discovery and traditional applications to a detailed analysis of its molecular mechanisms of action. This document summarizes key quantitative data, outlines detailed experimental protocols for its study, and visualizes its known signaling pathways, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Historical Discovery and Traditional Use
First Isolation in the New World
This compound, also known as pipitzaoic acid, was first isolated in 1852 by Leopoldo Río de la Loza from the roots of plants of the genus Perezia (now classified as Acourtia).[2] This event marks a significant milestone in the history of natural product chemistry, as this compound is recognized as the first secondary metabolite to be isolated in a crystalline form in the Americas.[1]
Ethnobotanical and Traditional Medicinal Uses
Plants of the Acourtia and Perezia genera have a history of use in traditional medicine, primarily in Mexico and South America. Decoctions of Acourtia microcephala have been traditionally used to induce rapid bowel movements and to treat ailments such as fever, colds, and headaches. In South American traditional medicine, other species of the Perezia genus have been utilized for various purposes: Perezia multiflora for postpartum hemorrhage, Perezia pinnatifida as a sedative, and Perezia purpurata for its anti-inflammatory properties.
A notable link between a this compound-related compound and traditional use is the identification of hydroxythis compound monoangelate as a laxative principle in certain Perezia species used in Mexican folk medicine. This provides a direct ethnobotanical correlation to the observed biological effects of this compound derivatives.
Physicochemical Properties and Extraction
This compound is a sesquiterpenoid quinone with the chemical formula C₁₅H₂₀O₃. It is a yellow, crystalline solid.
Extraction Protocols
Several methods have been developed for the extraction of this compound from the roots of Acourtia platyphilla.
3.1.1 Conventional Thermal Extraction
A standard laboratory procedure involves solvent extraction with n-hexane.
-
Protocol:
-
Dry and mill the roots of Acourtia platyphilla.
-
Mix 5 grams of the powdered root material with 30 mL of n-hexane.
-
Reflux the mixture for 3 hours.
-
Filter the extract to remove solid plant material.
-
Dry the filtrate under vacuum to yield the crude this compound extract.
-
Further purification can be achieved by column chromatography on silica gel.
-
3.1.2 Green Extraction Methods
More environmentally friendly methods have been explored, including supercritical CO₂ extraction, microwave-assisted extraction (MAE), and ultrasound-assisted extraction (UAE). Supercritical CO₂ extraction, for instance, has been shown to provide better yields of this compound compared to conventional heating with n-hexane.
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities, with its anticancer effects being the most extensively studied. It also possesses anti-inflammatory, antioxidant, and antimicrobial properties.
Anticancer Activity
This compound has demonstrated significant cytotoxic activity against a variety of human cancer cell lines. Its pro-apoptotic effects are primarily mediated through two interconnected signaling pathways: the induction of reactive oxygen species (ROS) and the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1).
4.1.1 Induction of Reactive Oxygen Species (ROS)
This compound, as a quinone, can undergo redox cycling to generate ROS, leading to oxidative stress and subsequent cell death in cancer cells. This process is thought to involve the following steps:
-
Diagram of this compound-Induced ROS Generation:
Caption: this compound-induced ROS generation pathway.
4.1.2 PARP-1 Inhibition and Apoptosis Induction
This compound is an inhibitor of PARP-1, a key enzyme in DNA repair. By inhibiting PARP-1, this compound prevents cancer cells from repairing DNA damage, ultimately leading to apoptosis. This mechanism is particularly effective in cancer cells that already have compromised DNA repair pathways. The downstream effects of PARP-1 inhibition and ROS-induced DNA damage converge on the activation of the caspase cascade.
-
Diagram of this compound-Induced Apoptosis Pathway:
Caption: this compound-induced apoptotic pathway.
4.1.3 Quantitative Data: Cytotoxicity
The cytotoxic effects of this compound have been quantified against a wide range of cancer cell lines, with IC₅₀ values typically in the low micromolar range.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| K-562 | Chronic Myelogenous Leukemia | 4.5 ± 0.4 | [3] |
| PC-3 | Prostate Cancer | ~25 | [3] |
| HCT-15 | Colon Cancer | >25 | [3] |
| SKLU-1 | Lung Cancer | ~25 | [3] |
| U-251 | Glioblastoma | 6.83 ± 1.64 | [4] |
| U373 | Glioblastoma | 51.20 | [5] |
Anti-inflammatory Activity
The traditional use of Perezia purpurata for inflammation suggests that this compound may possess anti-inflammatory properties. Studies have shown that this compound derivatives can inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.
Antioxidant Activity
While this compound can induce ROS in cancer cells, it and its derivatives have also been shown to exhibit antioxidant activity in other contexts. For example, certain amino derivatives of this compound have demonstrated potent antioxidant effects in the TBARS assay, with one derivative showing an IC₅₀ of 5.564 ± 0.24 µM, superior to α-tocopherol.[2]
Key Experimental Protocols
This section provides an overview of the methodologies used to investigate the biological activities of this compound.
Cytotoxicity Assays
5.1.1 MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value.
-
5.1.2 Trypan Blue Exclusion Assay
This assay distinguishes between viable and non-viable cells based on membrane integrity.
-
Protocol:
-
Treat cells in suspension or adherent cells after trypsinization with this compound.
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture onto a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells.
-
PARP-1 Inhibition Assay
Commercial colorimetric or fluorometric assay kits are commonly used to measure PARP-1 activity.
-
Protocol (based on a generic colorimetric kit):
-
Coat a 96-well plate with histones and incubate with NAD⁺ and activated DNA.
-
Add recombinant PARP-1 enzyme in the presence or absence of various concentrations of this compound.
-
Incubate to allow for the poly(ADP-ribosyl)ation of histones.
-
Wash the plate to remove unbound reagents.
-
Add an anti-poly(ADP-ribose) antibody conjugated to an enzyme (e.g., HRP).
-
Add a chromogenic substrate and measure the absorbance to quantify PARP-1 activity.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
Reactive Oxygen Species (ROS) Detection
Intracellular ROS levels can be measured using fluorescent probes.
-
Protocol using Dichlorodihydrofluorescein diacetate (DCFH-DA):
-
Load cells with DCFH-DA, which is cell-permeable and non-fluorescent.
-
Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH within the cell.
-
Treat the cells with this compound.
-
In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).
-
Measure the fluorescence intensity using a fluorometer, fluorescence microscope, or flow cytometer.
-
Caspase Activity Assay
The activity of caspases, key mediators of apoptosis, can be measured using specific substrates that release a detectable signal upon cleavage.
-
Protocol (based on a generic fluorometric assay for Caspase-3):
-
Lyse this compound-treated and control cells to release cellular contents.
-
Add the cell lysate to a reaction buffer containing a specific caspase-3 substrate (e.g., DEVD-AFC).
-
Incubate to allow for the cleavage of the substrate by active caspase-3.
-
Measure the fluorescence of the released fluorophore (AFC) using a fluorometer.
-
Quantify the increase in caspase-3 activity relative to the control.
-
Conclusion and Future Directions
This compound stands as a compelling example of a natural product with a rich history and significant therapeutic potential. Its journey from a traditional remedy to a molecule of interest in modern drug discovery highlights the value of ethnobotanical knowledge. The elucidation of its mechanisms of action, particularly its dual role in inducing ROS and inhibiting PARP-1, provides a solid foundation for the rational design of novel anticancer agents.
Future research should focus on several key areas:
-
In-depth elucidation of signaling pathways: Further investigation is needed to fully map the upstream and downstream effectors of this compound's interaction with its molecular targets.
-
In vivo studies: The majority of the current data is from in vitro studies. In vivo efficacy and toxicity studies are crucial to validate its therapeutic potential.
-
Structure-activity relationship (SAR) studies: Systematic modification of the this compound scaffold could lead to the development of derivatives with improved potency, selectivity, and pharmacokinetic properties.
-
Exploration of other biological activities: The anti-inflammatory and other reported activities of this compound warrant further investigation to uncover their underlying mechanisms and potential therapeutic applications.
By continuing to explore the multifaceted nature of this compound, the scientific community can unlock its full potential for the development of new and effective therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro and Computational Studies of this compound and this compound Angelate as Potential Anti-Glioblastoma Multiforme Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Green Approach Extraction of this compound from the Roots of Acourtia platyphilla (A. Grey): A Comparison of Four Activating Modes and Supercritical Carbon Dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and its phenyl glycine derivative induce cytotoxicity via caspases on human glial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Biological Activity of Perezone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Perezone, a naturally occurring sesquiterpenoid quinone isolated from the roots of plants of the Perezia genus, has garnered significant attention in the field of medicinal chemistry. Its diverse biological activities, including cytotoxic, antioxidant, and anti-inflammatory properties, make it an attractive scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis of various this compound derivatives and details their biological evaluation, with a focus on their potential as anticancer agents.
Synthesis of this compound Derivatives
The chemical structure of this compound, with its reactive quinone ring and hydroxyl group, offers multiple sites for chemical modification, leading to the synthesis of a wide array of derivatives. The primary strategies for derivatization involve nucleophilic addition reactions at the quinone moiety.
Amino derivatives of this compound have been synthesized through the nucleophilic addition of various amines to the this compound core. This approach has been utilized to introduce bioactive moieties, such as amino acids and other pharmacologically relevant amines, to enhance the biological activity of the parent compound.
Experimental Protocol: General Procedure for the Synthesis of Amino-Perezone Derivatives [1][2]
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent, such as methanol or ethanol.
-
Addition of Amine: Add the desired amine (1 to 1.2 equivalents) to the solution. The reaction can be performed with a variety of amines, including but not limited to melatonin, acetyl tryptamine, and amino acid esters (e.g., valine, leucine, methionine).
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight, depending on the nucleophilicity of the amine.
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate mixtures) to afford the pure amino-perezone derivative.
-
Characterization: The structure of the synthesized derivatives is confirmed by spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry.
A notable derivative with significant cytotoxic activity is the phenyl glycine-perezone adduct. This compound has been synthesized in a highly efficient one-step reaction.
Experimental Protocol: One-Step Synthesis of Phenyl Glycine-Perezone Derivative [3][4][5]
While the specific one-step protocol is proprietary to the cited research, a plausible synthetic route based on established chemical principles would involve the following:
-
Reactant Preparation: A solution of this compound (1 equivalent) is prepared in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).
-
Addition of Phenyl Glycine: Phenyl glycine (1 to 1.2 equivalents) is added to the solution, likely in the presence of a coupling agent or a catalyst to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or under gentle heating. Progress is monitored by TLC.
-
Purification: After the reaction is complete, the mixture is subjected to an aqueous work-up to remove any water-soluble byproducts. The organic layer is dried and concentrated, and the crude product is purified by column chromatography to yield the phenyl glycine-perezone derivative with a reported yield of approximately 80%.[3][4]
-
Structural Confirmation: The final product's structure is verified using spectroscopic techniques.
Sulfur-containing this compound derivatives have also been explored for their therapeutic potential, particularly as inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1). These compounds are typically synthesized via a Michael addition reaction.
Experimental Protocol: Synthesis of Sulfur-Containing this compound Derivatives [6]
-
Reactant Mixture: this compound (1 equivalent) is dissolved in a suitable solvent.
-
Nucleophile Addition: A thiol-containing nucleophile, such as phenylmethanethiol, 5-fluoro-2-mercaptobenzyl alcohol, or 4-mercaptophenylacetic acid, is added to the solution.
-
Reaction Conditions: The reaction is carried out under conditions that promote Michael addition. This may involve the use of a base to deprotonate the thiol and increase its nucleophilicity.
-
Purification and Characterization: Following the reaction, the product is isolated and purified using standard techniques like column chromatography. Structural elucidation is performed using NMR and mass spectrometry. For instance, the synthesis of a specific sulfur derivative using 5-fluoro-2-mercaptobenzyl alcohol resulted in a 45% yield of the pure compound, which was characterized as a red oil.[6]
Biological Activity and Cytotoxicity
This compound derivatives have demonstrated significant cytotoxic activity against a variety of human cancer cell lines. The introduction of different functional groups onto the this compound scaffold has been shown to modulate this activity, sometimes resulting in derivatives with enhanced potency and selectivity.
The cytotoxic effects of this compound and its derivatives are typically quantified by determining their half-maximal inhibitory concentration (IC50) values. A summary of reported IC50 values is presented in the tables below.
Table 1: Cytotoxicity of this compound and its Phenyl Glycine Derivative [3][4][5]
| Compound | U-251 (Glioblastoma) IC50 (µM) | SVGp12 (Non-tumoral) IC50 (µM) |
| This compound | 6.83 ± 1.64 | 28.54 ± 1.59 |
| Phenyl Glycine-Perezone | 2.60 ± 1.69 | 31.87 ± 1.54 |
Table 2: Cytotoxicity of Amino-Perezone Derivatives [1][2]
| Derivative | HCT-15 (Colon) IC50 (µM) | K-562 (Leukemia) IC50 (µM) |
| 3a (Melatonin) | 7.5 ± 0.3 | - |
| 3h (Methionine ester) | - | 4.5 ± 0.4 |
Table 3: Antioxidant Activity of an Amino-Perezone Derivative [1][2]
| Derivative | TBARS Assay IC50 (µM) |
| 3c (Tryptophan) | 5.564 ± 0.24 |
Mechanism of Action
The anticancer activity of this compound derivatives is believed to be mediated through multiple mechanisms, primarily the induction of apoptosis.
Studies have shown that this compound and its phenyl glycine derivative induce morphological changes in cancer cells consistent with apoptosis, such as pyknosis and cytoplasmic vacuolization.[3][4] This is accompanied by an increased expression of key apoptosis-regulating enzymes, namely caspases 3, 8, and 9.[3][4] The activation of caspase-9 suggests the involvement of the intrinsic (mitochondrial) apoptotic pathway, while the activation of caspase-8 points towards the extrinsic (death receptor) pathway. Both pathways converge on the executioner caspase-3, leading to the dismantling of the cell.
Several this compound derivatives have been identified as inhibitors of PARP-1, an enzyme crucial for DNA repair.[6] Cancer cells often have deficiencies in other DNA repair pathways, making them more reliant on PARP-1 for survival. By inhibiting PARP-1, this compound derivatives can lead to an accumulation of DNA damage and induce synthetic lethality in cancer cells. Docking studies have suggested that these derivatives bind to the catalytic site of PARP-1.[6] For example, one sulfur derivative exhibited a potent PARP-1 inhibitory activity with an IC50 value of 0.317 µM.[6]
Experimental Protocols for Biological Assays
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[7][8][9][10][11]
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-20,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for an appropriate period (e.g., 48-72 hours).
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry the plates.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[12][13][14][15][16]
Protocol: [12][13][14][15][16]
-
Cell Culture and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compounds to induce apoptosis. Include untreated and positive controls.
-
Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 30 minutes to 3 hours, protected from light.
-
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
This assay measures the activity of PARP-1 by detecting the incorporation of biotinylated NAD+ onto histone proteins.[17][18][19][20][21]
Protocol: [17][18][19][20][21]
-
Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C. Wash the plate with PBST (PBS with 0.05% Tween 20).
-
Blocking: Block the wells with a blocking buffer for at least 90 minutes at room temperature.
-
Enzyme Reaction:
-
Prepare a master mix containing PARP assay buffer, activated DNA, and biotinylated NAD+.
-
Add the test compounds (inhibitors) and the PARP-1 enzyme to the wells.
-
Add the master mix to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Wash the plate with PBST.
-
Add Streptavidin-HRP to each well and incubate for 30 minutes.
-
Wash the plate again with PBST.
-
Add a colorimetric HRP substrate and incubate until a blue color develops.
-
-
Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the PARP-1 inhibitory activity of the test compound.
Visualizations
Caption: General synthetic routes to this compound derivatives.
Caption: Proposed apoptotic signaling pathway of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, cytotoxic and antioxidant evaluations of amino derivatives from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound and its phenyl glycine derivative induce cytotoxicity via caspases on human glial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design of Two New Sulfur Derivatives of this compound: In Silico Study Simulation Targeting PARP-1 and In Vitro Study Validation Using Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 10. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. zellx.de [zellx.de]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 13. promega.com [promega.com]
- 14. ulab360.com [ulab360.com]
- 15. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.com]
- 16. promega.com [promega.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 19. PARP/Apoptosis Colorimetric Assay Kit 4684-096-K: R&D Systems [rndsystems.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. PARP Universal Colorimetric Assay Kit (4677-096-K) by R&D Systems, Part of Bio-Techne [bio-techne.com]
Perezone: A Technical Guide to its Pharmacology and Toxicology Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perezone, a naturally occurring sesquiterpenoid quinone isolated from the roots of plants of the genus Acourtia, has garnered significant interest for its potent cytotoxic and pro-apoptotic activities against various cancer cell lines. This technical guide provides a comprehensive overview of the pharmacological and toxicological profile of this compound and its derivatives. The primary mechanism of action involves a dual strategy of inhibiting Poly (ADP-ribose) polymerase-1 (PARP-1) and inducing intracellular reactive oxygen species (ROS), which collectively trigger the mitochondrial pathway of apoptosis. This document summarizes key quantitative data, details experimental methodologies for assessing its activity, and visualizes the involved signaling pathways to support further research and development.
Pharmacology
Mechanism of Action
This compound exerts its primary pharmacological effects through a multi-faceted approach targeting key cellular processes involved in cell survival and death. The principal mechanisms identified are the inhibition of PARP-1 and the induction of oxidative stress, which converge to induce apoptosis.
-
PARP-1 Inhibition: this compound and its analogs have been shown to inhibit the activity of PARP-1, a nuclear enzyme crucial for DNA repair.[1][2] By inhibiting PARP-1, this compound prevents the repair of DNA single-strand breaks, leading to the accumulation of DNA damage, especially in rapidly dividing cancer cells. This accumulation of genomic instability is a potent trigger for apoptosis.[2][3]
-
Induction of Reactive Oxygen Species (ROS): As a quinone, this compound can undergo redox cycling, leading to the generation of ROS.[4] This increase in intracellular ROS creates a state of oxidative stress, which can damage cellular components, including lipids, proteins, and DNA.[5] The elevated ROS levels also contribute to the disruption of the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis.[6][7]
-
Induction of Apoptosis: The combined effects of PARP-1 inhibition and ROS induction lead to the activation of the mitochondrial (intrinsic) pathway of apoptosis.[6][7] This is characterized by the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors into the cytoplasm.[6] This cascade of events ultimately leads to the activation of executioner caspases, such as caspase-3, and the dismantling of the cell.[3] Studies have shown the involvement of caspases-3, -8, and -9 in this compound-induced apoptosis.[3]
Pharmacodynamics
The pharmacodynamic effects of this compound are primarily characterized by its dose-dependent cytotoxicity against a range of cancer cell lines.
In Vitro Efficacy
The cytotoxic and PARP-1 inhibitory activities of this compound and its derivatives have been evaluated in numerous in vitro studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Cytotoxicity of this compound and its Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | K562 (Leukemia) | Trypan Blue | Not specified, dose-dependent | [1][6] |
| This compound | U-251 (Astrocytoma) | Not specified | 6.83 ± 1.64 | [3] |
| This compound | U373 (Glioblastoma) | Not specified | 51.20 ± 0.3 | [5] |
| This compound | PC-3 (Prostate) | Not specified | Not specified | [8] |
| This compound | HCT-15 (Colorectal) | Not specified | Not specified | [8] |
| This compound | SKLU-1 (Lung) | Not specified | Not specified | [8] |
| Phenyl glycine this compound | U-251 (Astrocytoma) | Not specified | 2.60 ± 1.69 | [3] |
| This compound angelate | U373 (Glioblastoma) | Not specified | 6.44 ± 1.6 | [5] |
Table 2: PARP-1 Inhibitory Activity of this compound and its Derivatives
| Compound | IC50 (µM) | Reference |
| This compound | 181.5 | [8] |
| This compound angelate | 5.25 | [2] |
| Sulfur Derivative 9 | 0.317 | [9] |
| Sulfur Derivative 8 | 5.205 | [9] |
| Sulfur Derivative 10 | 0.320 | [9] |
Toxicology Profile
Acute Toxicity
Limited in vivo acute toxicity data is available for this compound and its derivatives.
Table 3: Acute Toxicity of this compound and its Phenyl Glycine Derivative
| Compound | Species | Route | LD50 (mg/kg) | Reference |
| This compound | Not specified | Not specified | 500 | [3] |
| Phenyl glycine this compound | Not specified | Not specified | 2000 | [3] |
Genotoxicity and Mutagenicity
In silico predictions for indolylquinone analogues of this compound suggest no mutagenic or tumorigenic effects.[10] However, experimental data from studies such as the Ames test are not yet available in the reviewed literature.
In Silico ADMET Predictions
Computational studies have been conducted to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its analog, this compound angelate. These studies suggest a reasonable probability of good absorption and a high likelihood of cell permeability and blood-brain barrier penetration.[5] It is important to note that these are predictions and require experimental validation.
Experimental Protocols
The following sections provide an overview of the methodologies used in the key experiments cited.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability and proliferation.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Overview:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of this compound or the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in serum-free media or PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: After incubation, add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.
-
PARP-1 Inhibition Assay (Colorimetric)
This assay quantifies the activity of PARP-1 by measuring the incorporation of biotinylated NAD+ onto histone proteins.
-
Principle: PARP-1 utilizes NAD+ as a substrate to form poly(ADP-ribose) chains on acceptor proteins like histones. This assay uses a 96-well plate coated with histones. The activity of PARP-1 is determined by the amount of biotinylated poly(ADP-ribose) synthesized, which is then detected using streptavidin-HRP and a colorimetric substrate.
-
Protocol Overview (based on a commercial kit): [2][11]
-
Plate Coating: Coat a 96-well plate with histone proteins.
-
Reaction Setup: Add PARP-1 enzyme, activated DNA, and the test compound (this compound) to the wells.
-
Initiation: Start the reaction by adding a biotinylated NAD+ mixture.
-
Incubation: Incubate the plate to allow the PARP-1 reaction to proceed.
-
Detection: Wash the plate and add streptavidin-HRP, followed by a colorimetric HRP substrate.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm). The percentage of inhibition is calculated relative to the untreated control.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome (e.g., FITC) to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Protocol Overview: [12]
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) are quantified.
-
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
This assay measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Principle: DCFH-DA is a cell-permeable non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS into the highly fluorescent compound 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.
-
-
Cell Seeding: Plate cells in a suitable format (e.g., 96-well plate or coverslips).
-
Treatment: Expose cells to this compound.
-
Loading with DCFH-DA: Incubate the cells with DCFH-DA (typically 10-50 µM) in serum-free medium.
-
Washing: Wash the cells to remove the excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (excitation ~485 nm, emission ~530 nm).
-
Signaling Pathways and Experimental Workflows
This compound's Pro-Apoptotic Signaling Pathway
The following diagram illustrates the key events in this compound-induced apoptosis.
Caption: this compound-induced apoptotic signaling cascade.
Experimental Workflow for In Vitro Cytotoxicity and Apoptosis Assessment
The following diagram outlines a typical experimental workflow to evaluate the cytotoxic and pro-apoptotic effects of this compound.
Caption: Workflow for cytotoxicity and apoptosis analysis.
Conclusion and Future Directions
This compound and its derivatives have demonstrated significant potential as anticancer agents in preclinical studies. The dual mechanism of PARP-1 inhibition and ROS induction provides a robust rationale for their pro-apoptotic effects. The quantitative data presented in this guide highlight their potency against a variety of cancer cell lines.
However, to advance the development of this compound-based therapeutics, several key areas require further investigation. Comprehensive in vivo toxicology studies, including sub-chronic and chronic toxicity, as well as genotoxicity and reproductive toxicity assessments, are essential to establish a complete safety profile. Furthermore, detailed pharmacokinetic studies in animal models are necessary to understand the ADME properties of this compound and to bridge the gap between in silico predictions and in vivo reality. The detailed experimental protocols and pathway visualizations provided herein are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this promising natural product.
References
- 1. This compound and its isomer isothis compound induce caspase-dependent and caspase-independent cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound and its phenyl glycine derivative induce cytotoxicity via caspases on human glial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro and Computational Studies of this compound and this compound Angelate as Potential Anti-Glioblastoma Multiforme Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In vitro and computational studies showed that this compound inhibits PARP-1 and induces changes in the redox state of K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design of Two New Sulfur Derivatives of this compound: In Silico Study Simulation Targeting PARP-1 and In Vitro Study Validation Using Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toxicological study of pyridoxal isonicotinoyl hydrazone: acute and subchronic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Perezone from Perezia Roots
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the extraction of perezone, a bioactive sesquiterpene quinone, from the roots of plants belonging to the genus Perezia (now reclassified as Acourtia). This compound is of significant interest due to its diverse pharmacological activities.[1][2] The following sections detail a conventional extraction method and compare it with several modern, "green" extraction techniques, offering researchers a comprehensive guide to obtaining this valuable compound.
Overview of Extraction Methods
Several methods have been successfully employed to extract this compound from Perezia roots. The choice of method can significantly impact extraction efficiency, time, and yield. This document outlines a traditional solvent reflux extraction and compares its outcomes with advanced techniques such as Microwave-Assisted Extraction (MAE), Near-Infrared-Assisted Extraction (NIRAE), Ultrasound-Assisted Extraction (UAE), and Supercritical Carbon Dioxide (scCO₂) extraction.
Quantitative Data Summary
The efficiency of different extraction methods for obtaining this compound from Acourtia platyphilla roots is summarized below. The data highlights the significant improvements in yield and reduction in extraction time offered by modern techniques compared to conventional heating.
| Extraction Method | Solvent | Temperature (°C) | Power (W) | Duration | This compound Yield (%) |
| Conventional Heating | n-Hexane | Reflux | - | 3 hours | 1.652 |
| Microwave (MWE-1) | n-Hexane | 50 | 100 | 5 min | 1.027 |
| Microwave (MWE-2) | n-Hexane | 50 | 30 | 3.5 min | 1.353 |
| Microwave (MWE-3) | n-Hexane | 60 | 100 | 10 min | 2.995 |
| Near-Infrared (NIR-1) | n-Hexane | 60 | 150 | 5 min | 1.656 |
| Near-Infrared (NIR-2) | n-Hexane | 60 | 250 | 5 min | 2.036 |
| Near-Infrared (NIR-3) | n-Hexane | 60 | 375 | 5 min | 6.270 |
| Supercritical CO₂ (scCO₂-6) | CO₂ | 40 | - | 6 hours | 0.567 |
| Supercritical CO₂ (scCO₂-10) | CO₂ | 40 | - | 10 hours | 1.817 |
| Supercritical CO₂ (scCO₂-12) | CO₂ | 40 | - | 12 hours | 2.243 |
| Supercritical CO₂ (scCO₂-24) | CO₂ | 40 | - | 24 hours | 2.495 |
Experimental Protocols
Plant Material Preparation
-
Collection and Identification : Collect the roots of the desired Perezia (Acourtia) species. Proper botanical identification is crucial. For instance, Acourtia platyphilla and Perezia cuernavacana are known to produce this compound.[1][3]
-
Drying : Clean the roots to remove any soil and debris. Air-dry the roots in a well-ventilated area away from direct sunlight or use a plant dryer at a controlled temperature (e.g., 40-50°C) until they are brittle.
-
Milling : Grind the dried roots into a fine powder using a mechanical grinder or mill. A smaller particle size increases the surface area for solvent interaction, leading to higher extraction efficiency.
Conventional Solid-Liquid Extraction Protocol (Reflux)
This protocol is a standard method for this compound extraction and serves as a baseline for comparison with other techniques.[1]
Materials:
-
Dried and milled Perezia root powder
-
n-Hexane (reagent grade)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filter paper and funnel
-
Rotary evaporator
Procedure:
-
Place 5 g of the dried and milled root powder into a round-bottom flask.[1]
-
Add 30 mL of n-hexane to the flask.[1]
-
Set up the reflux apparatus by attaching the condenser to the flask and connecting it to a water source.
-
Heat the mixture to the boiling point of n-hexane and maintain a gentle reflux for 3 hours.[1]
-
After 3 hours, turn off the heat and allow the mixture to cool to room temperature.
-
Filter the extract through filter paper to separate the plant material from the solvent.
-
Wash the solid residue with a small amount of fresh n-hexane to recover any remaining this compound.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound extract.
-
Further purification can be achieved through crystallization or chromatographic techniques.
Experimental Workflow Diagram
References
- 1. Green Approach Extraction of this compound from the Roots of Acourtia platyphilla (A. Grey): A Comparison of Four Activating Modes and Supercritical Carbon Dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green Approach Extraction of this compound from the Roots of Acourtia platyphilla (A. Grey): A Comparison of Four Activating Modes and Supercritical Carbon Dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Active components in Perezia roots - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Perezone using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantification of perezone, a naturally occurring sesquiterpenoid quinone with notable cytotoxic and potential therapeutic activities. The method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, a robust and widely accessible analytical technique. This document outlines the complete workflow from sample preparation to data analysis and includes representative validation parameters. Additionally, a simplified signaling pathway for this compound-induced apoptosis is presented.
Introduction
This compound (2-(1,5-dimethyl-4-hexenyl)-3-hydroxy-5-methyl-p-benzoquinone) is a natural product isolated from the roots of plants of the genus Perezia. It has demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines. Studies have shown that this compound can induce apoptosis through the activation of caspases.[1] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and in vitro and in vivo efficacy evaluations. High-Performance Liquid Chromatography (HPLC) offers the specificity and sensitivity required for the reliable determination of this compound in various matrices.
Experimental Protocols
Sample Preparation
The following protocol is a general guideline for the extraction of this compound from a cell culture medium. The procedure may require optimization depending on the specific sample matrix.
-
Cell Lysate Preparation:
-
After incubation with this compound, harvest cells by centrifugation.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[2]
-
Collect the supernatant for further processing.
-
-
Protein Precipitation:
-
To the supernatant, add three volumes of ice-cold acetonitrile or methanol to precipitate proteins.[3]
-
Vortex the mixture vigorously for 1 minute.
-
Incubate at -20°C for at least 2 hours to enhance protein precipitation.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Final Sample Preparation:
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with HPLC-grade methanol or acetonitrile.[5]
-
Sonicate for 10 minutes to ensure complete dissolution.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[5] These will be used to construct the calibration curve.
-
HPLC Method
The following is a representative HPLC method for the quantification of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (containing 0.1% formic acid) in a 70:30 (v/v) ratio.[6] The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min.[7]
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.[2]
-
Detection Wavelength: 254 nm.[8]
-
Run Time: 10 minutes.[7]
Data Presentation
The performance of the HPLC method should be validated according to ICH guidelines. The following table summarizes representative quantitative data for a validated this compound quantification method.
| Parameter | Result |
| Retention Time (min) | ~ 5.8 |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | ~ 0.25 |
| Limit of Quantification (LOQ) (µg/mL) | ~ 0.75 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the quantification of this compound using HPLC.
Caption: Experimental workflow for this compound quantification.
This compound-Induced Apoptosis Signaling Pathway
This compound has been reported to induce apoptosis in cancer cells through the activation of caspase signaling pathways.[1] The following diagram provides a simplified representation of this process.
Caption: Simplified this compound-induced apoptosis pathway.
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the quantification of this compound. This application note serves as a comprehensive guide for researchers and scientists in the fields of natural product chemistry, pharmacology, and drug development, enabling accurate determination of this compound concentrations in various experimental settings. The provided protocols and validation parameters can be adapted and optimized for specific research needs.
References
- 1. This compound and its phenyl glycine derivative induce cytotoxicity via caspases on human glial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of new HPLC method for identification of metabolic degradation of N-pyrrolylhydrazide hydrazones with determined MAO- B activity in cellular cultures [pharmacia.pensoft.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. ijprt.org [ijprt.org]
- 6. cipac.org [cipac.org]
- 7. researchgate.net [researchgate.net]
- 8. An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Cell Viability Following Perezone Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the cytotoxic effects of perezone on cancer cell lines using a cell viability assay. Furthermore, it includes a summary of quantitative data on this compound's efficacy and a diagram of the proposed signaling pathway for its mechanism of action.
Introduction
This compound, a naturally occurring sesquiterpene quinone isolated from the roots of plants of the Perezia genus, has demonstrated significant cytotoxic effects against various cancer cell lines. Its mechanism of action is primarily attributed to the induction of apoptosis through multiple pathways, including the activation of caspases, inhibition of Poly (ADP-ribose) polymerase 1 (PARP-1), and the generation of reactive oxygen species (ROS). Accurate assessment of its impact on cell viability is crucial for evaluating its potential as a therapeutic agent. The following protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method for quantifying cell viability.
Data Presentation
The cytotoxic activity of this compound and its derivatives has been evaluated in several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell growth, are summarized in the table below. These values were determined after a 24 to 72-hour treatment period.
| Cell Line | This compound IC50 (µM) | Treatment Duration (hours) | Reference |
| U-251 (Glioma) | 6.83 ± 1.64 | 24 | [1] |
| U373 (Glioblastoma) | 51.20 ± 0.3 | Not Specified | [2] |
| K-562 (Leukemia) | Not explicitly stated, but showed greater cytotoxicity than isothis compound | 24 | [3][4] |
| PC-3 (Prostate Cancer) | Highly active | Not Specified | [5] |
| HCT-15 (Colon Cancer) | Highly active | Not Specified | [5] |
| SKLU-1 (Lung Cancer) | Highly active | Not Specified | [5] |
| Non-tumoral SVGp12 | 28.54 ± 1.59 | 24 | [1] |
Experimental Protocols
MTT Cell Viability Assay Protocol for this compound Treatment
This protocol is designed for assessing the dose-dependent effects of this compound on the viability of adherent cancer cells cultured in 96-well plates.
Materials:
-
This compound
-
Target cancer cell line (e.g., U-251, U373)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of treatment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.5%.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include a "vehicle control" group (medium with the same concentration of DMSO used to dissolve this compound) and a "no-treatment control" group (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C and 5% CO₂. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium with MTT and DMSO, but no cells) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve.
-
The IC50 value can be determined from the dose-response curve.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the MTT cell viability assay with this compound treatment.
This compound's Proposed Signaling Pathway for Apoptosis Induction
Caption: Proposed signaling pathway of this compound-induced apoptosis.
References
- 1. This compound and its phenyl glycine derivative induce cytotoxicity via caspases on human glial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and Computational Studies of this compound and this compound Angelate as Potential Anti-Glioblastoma Multiforme Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and its isomer isothis compound induce caspase-dependent and caspase-independent cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, cytotoxic and antioxidant evaluations of amino derivatives from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Perezone as a PARP-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods used to assess the inhibitory effects of perezone and its analogs on Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair and a target for cancer therapy. The following sections detail the biochemical assays, summarize key quantitative data, and illustrate the associated signaling pathways and experimental workflows.
Introduction
This compound, a naturally occurring sesquiterpene quinone, has been identified as an inhibitor of PARP-1.[1][2] Its pro-apoptotic effects in cancer cells are attributed to a dual mechanism involving the induction of oxidative stress and the inhibition of PARP-1, which prevents the repair of DNA damage.[3][4] This makes this compound and its derivatives interesting candidates for further investigation in cancer research and drug development. Understanding the methodologies to quantify their PARP-1 inhibitory activity is crucial for these efforts.
Quantitative Data Summary
The inhibitory potency of this compound and its more potent analog, this compound angelate, against PARP-1 has been determined using in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. For comparison, data for the well-characterized PARP inhibitor, Olaparib, is also included.
| Compound | IC50 (µM) | Cell Line/Assay Condition | Reference |
| This compound | 181.5 | K562 cells | [1][2] |
| This compound | 51.20 | U373 cells | [4] |
| This compound Angelate | 5.25 | U373 cells | [4] |
| Olaparib | 0.0055 | Biochemical Assay | [5] |
Signaling Pathway of this compound-Induced Apoptosis via PARP-1 Inhibition
This compound's mechanism of action involves the generation of reactive oxygen species (ROS), likely due to its quinone structure, which leads to DNA damage.[3][4] Concurrently, this compound inhibits PARP-1, an enzyme crucial for repairing single-strand DNA breaks.[4][5] This dual action of inducing DNA damage while preventing its repair leads to the accumulation of genomic instability, ultimately triggering caspase-dependent apoptosis.[6][7]
Proposed signaling pathway of this compound.
Experimental Protocols
The following is a detailed protocol for a biochemical assay to determine the PARP-1 inhibitory activity of compounds like this compound, based on the BPS Bioscience PARP-1 Colorimetric Assay Kit (Catalog #80580).[8][9]
Biochemical PARP-1 Inhibition Assay (Colorimetric)
Objective: To quantify the enzymatic activity of PARP-1 in the presence of an inhibitor and determine the IC50 value.
Materials:
-
PARP-1 Colorimetric Assay Kit (BPS Bioscience, #80580), containing:
-
PARP-1 enzyme
-
5x histone mixture
-
PARP Substrate Mixture 1 (containing biotinylated NAD+)
-
10x PARP assay buffer
-
Blocking buffer
-
Activated DNA
-
Streptavidin-HRP
-
Colorimetric HRP substrate
-
-
96-well microtiter plate
-
This compound (or other test inhibitors)
-
Olaparib (positive control inhibitor)
-
1x PBS and PBST (PBS with 0.05% Tween-20)
-
2 M Sulfuric Acid
-
Microplate reader capable of absorbance measurement at 450 nm
Procedure:
Step 1: Plate Coating with Histone
-
Dilute the 5x histone mixture 1:5 with 1x PBS to create a 1x solution.
-
Add 50 µl of the 1x histone solution to each well of a 96-well plate.
-
Incubate the plate overnight at 4°C or for 90 minutes at 30°C.
-
Wash the plate three times with 200 µl of PBST per well.
-
Block the wells by adding 200 µl of Blocking Buffer to each well and incubate for at least 90 minutes at room temperature.
-
Wash the plate three times with 200 µl of PBST.
Step 2: Ribosylation Reaction
-
Prepare a master mix for the reaction: For N wells, combine N x (2.5 µl 10x PARP buffer + 2.5 µl 10x PARP Assay mixture + 5 µl Activated DNA + 15 µl distilled water).
-
Add 25 µl of the master mix to each well.
-
Prepare serial dilutions of this compound and the positive control (Olaparib). The final DMSO concentration should not exceed 1%.
-
Add 5 µl of the inhibitor solution to the "Test Inhibitor" wells.
-
For the "Positive Control" (no inhibitor) and "Blank" wells, add 5 µl of the inhibitor buffer (without the inhibitor).
-
Add 20 µl of diluted PARP-1 enzyme to all wells except the "Blank". For the "Blank" wells, add 20 µl of 1x PARP Buffer.
-
Incubate the plate at room temperature for 1 hour.
Step 3: Detection
-
Wash the plate three times with 200 µl of PBST.
-
Dilute Streptavidin-HRP 1:50 in Blocking Buffer.
-
Add 50 µl of the diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with 200 µl of PBST.
-
Add 100 µl of the colorimetric HRP substrate to each well.
-
Incubate at room temperature until a blue color develops in the positive control well (typically 15-20 minutes).
-
Stop the reaction by adding 100 µl of 2 M sulfuric acid to each well.
-
Read the absorbance at 450 nm using a microplate reader.
Data Analysis:
-
Subtract the absorbance of the "Blank" well from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control" (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental workflow for the PARP-1 inhibition assay.
Cell-Based Assays
While a direct cell-based PARP-1 inhibition assay for this compound is not detailed in the provided literature, the downstream effects of PARP-1 inhibition can be observed through cytotoxicity and apoptosis assays in relevant cancer cell lines.
1. Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®):
-
Purpose: To determine the cytotoxic effects of this compound on cancer cell lines (e.g., U373 glioblastoma, K562 leukemia).[2][4]
-
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound for a specified period (e.g., 24-72 hours).
-
Add the viability reagent (e.g., MTT, CellTiter-Glo®) and incubate according to the manufacturer's protocol.
-
Measure the absorbance or luminescence to determine the percentage of viable cells relative to an untreated control.
-
Calculate the IC50 value for cytotoxicity.
-
2. Apoptosis Assays (e.g., Annexin V/PI Staining, Caspase Activity):
-
Purpose: To confirm that cell death induced by this compound occurs via apoptosis.
-
Methodology (Annexin V/PI):
-
Treat cells with this compound at concentrations around the cytotoxic IC50.
-
Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Methodology (Caspase Activity):
Conclusion
The provided protocols and data offer a framework for the investigation of this compound and its derivatives as PARP-1 inhibitors. The biochemical assay allows for direct quantification of inhibitory potency, while cell-based assays can confirm the biological consequences of this inhibition in a cellular context. These methods are essential for the continued evaluation of these compounds as potential anti-cancer agents.
References
- 1. This compound and its isomer isothis compound induce caspase-dependent and caspase-independent cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and computational studies showed that this compound inhibits PARP-1 and induces changes in the redox state of K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound and its phenyl glycine derivative induce cytotoxicity via caspases on human glial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Inducing Apoptosis with Perezone In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perezone, a naturally occurring sesquiterpene quinone isolated from the roots of plants of the Perezia genus, has demonstrated significant cytotoxic and pro-apoptotic effects on various cancer cell lines in vitro. These properties position this compound and its derivatives as promising candidates for the development of novel anti-cancer therapeutics. This document provides detailed application notes and protocols for researchers interested in studying the induction of apoptosis by this compound in a laboratory setting. The information compiled is based on multiple in vitro studies and is intended to guide the experimental design and execution for evaluating the apoptotic potential of this compound.
The primary mechanisms of this compound-induced apoptosis involve the intrinsic or mitochondrial pathway, characterized by the disruption of the mitochondrial membrane potential, and is linked to the generation of reactive oxygen species (ROS).[1][2] Furthermore, this compound has been shown to induce both caspase-dependent and caspase-independent cell death, suggesting a multifaceted mechanism of action.[1][3] Studies have also indicated that this compound can inhibit Poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme involved in DNA repair, which may contribute to its pro-apoptotic activity.[4][5]
These application notes provide a summary of the cytotoxic efficacy of this compound and its derivatives across different cancer cell lines, detailed protocols for key experiments to assess apoptosis, and visual diagrams of the proposed signaling pathways and experimental workflows.
Data Presentation
The cytotoxic activity of this compound and its derivatives is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cell population. The following tables summarize the reported IC50 values for this compound and its analogs in various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| U-251 | Astrocytoma | 6.83 ± 1.64 | 24 | [6][7] |
| U373 | Glioblastoma | 51.20 | Not Specified | [2][8] |
| K562 | Leukemia | Not Specified | 24 | [1][3] |
| PC-3 | Prostate Cancer | Not Specified | Not Specified | [4] |
| HCT-15 | Colorectal Cancer | Not Specified | Not Specified | [4] |
| SKLU-1 | Lung Cancer | Not Specified | Not Specified | [4] |
Table 2: IC50 Values of this compound Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| Phenyl glycine this compound | U-251 | Astrocytoma | 2.60 ± 1.69 | 24 | [6][7] |
| This compound angelate | U373 | Glioblastoma | 6.44 | Not Specified | [2][8] |
| Indolylisothis compound | MDA-MB-231 | Breast Cancer | 25.06 µg/mL | Not Specified | [9] |
Experimental Protocols
The following are detailed protocols for key experiments to investigate this compound-induced apoptosis in vitro.
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Line Maintenance: Culture the desired cancer cell line (e.g., K562, U373, U-251) in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
This compound Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO). Store the stock solution at -20°C.
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Treatment: The following day, treat the cells with various concentrations of this compound. A vehicle control (DMSO) should be included in all experiments. The final concentration of DMSO should typically be less than 0.1%.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: After treatment with this compound, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1 µL of a 100 µg/mL PI working solution to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm)
A decrease in mitochondrial membrane potential is an early indicator of apoptosis.
-
Cell Preparation: Harvest and wash the this compound-treated cells as described in Protocol 2.
-
Staining: Resuspend the cells in pre-warmed medium containing a mitochondrial-specific fluorescent dye such as Rhodamine 123 or JC-1.
-
Incubation: Incubate the cells at 37°C for 15-30 minutes in the dark.
-
Washing: Wash the cells with PBS to remove the excess dye.
-
Analysis: Resuspend the cells in PBS and analyze immediately by flow cytometry. A decrease in fluorescence intensity (for Rhodamine 123) or a shift from red to green fluorescence (for JC-1) indicates a loss of ΔΨm.
Protocol 4: Detection of Intracellular Reactive Oxygen Species (ROS)
This compound has been shown to induce ROS production, which can trigger apoptosis.
-
Cell Preparation: Harvest and wash the this compound-treated cells.
-
Staining: Resuspend the cells in a buffer containing a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Incubation: Incubate the cells at 37°C for 30 minutes in the dark.
-
Analysis: Analyze the cells by flow cytometry. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Protocol 5: Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway.
-
Cell Lysis: After this compound treatment, lyse the cells in a chilled lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the Bradford assay.
-
Caspase Assay: Incubate a specific amount of protein from each sample with a caspase-3 specific substrate conjugated to a fluorophore or a chromophore (e.g., Ac-DEVD-pNA).
-
Measurement: Measure the fluorescence or absorbance using a microplate reader. An increase in signal indicates higher caspase-3 activity.
Visualizations
The following diagrams illustrate the proposed signaling pathway of this compound-induced apoptosis and a typical experimental workflow.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound and its isomer isothis compound induce caspase-dependent and caspase-independent cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro and computational studies showed that this compound inhibits PARP-1 and induces changes in the redox state of K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound and its phenyl glycine derivative induce cytotoxicity via caspases on human glial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro and Computational Studies of this compound and this compound Angelate as Potential Anti-Glioblastoma Multiforme Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Perezone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perezone, a naturally occurring p-benzoquinone first isolated from the roots of plants of the genus Perezia, has garnered scientific interest due to its diverse biological activities, including its potential as an antimicrobial agent. As a member of the quinone class of compounds, its antimicrobial properties are thought to arise from its ability to generate reactive oxygen species (ROS) and interact with cellular macromolecules, leading to cellular damage and death.[1][2] These application notes provide detailed protocols for determining the antimicrobial susceptibility of various microorganisms to this compound, offering a foundation for further research and development.
Principle of Antimicrobial Susceptibility Testing
Antimicrobial susceptibility testing (AST) is performed to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration or MIC). This is a critical step in the evaluation of new antimicrobial compounds. The most common methods for determining the MIC of natural products like this compound are broth microdilution and disk diffusion assays.
Data Presentation: Antimicrobial Activity of this compound and Related Quinones
| Microorganism | Compound | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Thymoquinone | 4.0 - 8.0 | [3] |
| Staphylococcus aureus | 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione | 2.5 | [4] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione | 6.7 | [4] |
| Bacillus subtilis | Xanthoquinodin B4 | 0.2 - 8.3 | [5] |
| Escherichia coli | Daidzein (metabolite of Annulohypoxylon stygium) | 64 | [6] |
| Escherichia coli (MDR) | Coffee Pulp Extract | 12,500 - 50,000 | [7] |
| Pseudomonas aeruginosa | β-Lapachone | 0.04 mM | [8] |
| Candida albicans | Compound 3 (a xanthone-anthraquinone heterodimer) | 2.10 - 16.70 | [5] |
| Cryptococcus neoformans H99 | 2-methoxynaphthalene-1,4-dione | 3.12 - 12.5 | [9] |
| Fusarium spp. | Perylene bisimide derivative 5 | 2.1 - 8.6 | [10] |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid medium.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial suspension adjusted to 0.5 McFarland standard
-
Sterile pipette and tips
-
Microplate reader (optional, for spectrophotometric reading)
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (broth only)
-
Solvent control (broth with the same concentration of solvent used for this compound)
Procedure:
-
Preparation of this compound Dilutions:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of a row and mix well. This will be the highest concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well.
-
-
Inoculum Preparation:
-
Prepare a microbial suspension from a fresh culture (18-24 hours old) in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation:
-
Add 100 µL of the diluted microbial suspension to each well containing the this compound dilutions.
-
The final volume in each well will be 200 µL.
-
Include a positive control (microorganism in broth with a standard antibiotic), a negative control (broth only), and a growth control (microorganism in broth).
-
-
Incubation:
-
Cover the microtiter plate and incubate at the optimal temperature for the microorganism (e.g., 35-37°C for most bacteria, 28-35°C for fungi) for 18-24 hours (or longer for slow-growing organisms).
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by using a microplate reader to measure absorbance at 600 nm.
-
Disk Diffusion Assay (Kirby-Bauer Method)
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.
Materials:
-
Sterile filter paper disks (6 mm diameter)
-
This compound solution of a known concentration
-
Sterile Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Microbial suspension adjusted to 0.5 McFarland standard
-
Sterile cotton swabs
-
Positive control antibiotic disks
-
Solvent control disks (impregnated with the solvent used for this compound)
-
Forceps
Procedure:
-
Preparation of this compound Disks:
-
Aseptically apply a known volume (e.g., 10-20 µL) of the this compound solution onto sterile filter paper disks.
-
Allow the disks to dry completely in a sterile environment.
-
-
Inoculum Preparation and Plating:
-
Prepare a microbial suspension adjusted to a 0.5 McFarland standard as described for the broth microdilution method.
-
Dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the agar plate in three directions to ensure a confluent lawn of growth.
-
-
Disk Application:
-
Using sterile forceps, place the this compound-impregnated disks, positive control disks, and solvent control disks onto the surface of the inoculated agar plate.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at the appropriate temperature for 18-24 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the area of no microbial growth) around each disk in millimeters.
-
The size of the inhibition zone is indicative of the antimicrobial activity of this compound. A larger zone diameter suggests greater susceptibility of the microorganism to the compound.
-
Visualizations
Caption: Experimental workflow for the broth microdilution assay.
Caption: Proposed antimicrobial mechanism of action for quinone compounds like this compound.
References
- 1. The mechanism of action of quinone antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of antibacterial and degradation behavior of a chlorinated isoxazolylnaphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Potential of Metabolites in Fungal Strains Isolated from a Polluted Stream: Annulohypoxylon stygium WL1B5 Produces Metabolites against Extended-Spectrum Beta-Lactamase-Positive Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Restoring Ampicillin Sensitivity in Multidrug-Resistant Escherichia coli Following Treatment in Combination with Coffee Pulp Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial and Antibiofilm Activities of β-Lapachone by Modulating the Catalase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal Activity of Selected Naphthoquinones and Their Synergistic Combination with Amphotericin B Against Cryptococcus neoformans H99 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal Activity of Amphiphilic Perylene Bisimides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Perezone Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of perezone in animal models, summarizing its therapeutic potential, toxicity, and mechanism of action. Detailed protocols for key experiments are provided to guide researchers in their study design.
Introduction to this compound
This compound is a naturally occurring sesquiterpenic benzoquinone isolated from the roots of plants of the genus Perezia. It has demonstrated a range of biological activities, including cytotoxic, anti-inflammatory, and apoptotic effects, making it a compound of interest for further investigation as a potential therapeutic agent. In vitro and in vivo studies have begun to elucidate its mechanisms of action, which include the induction of apoptosis through caspase activation and the inhibition of poly (ADP-ribose) polymerase-1 (PARP-1).
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activity of this compound and its derivatives.
Table 1: In Vitro Cytotoxicity of this compound and its Derivatives
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound | U-251 (human astrocytoma) | 6.83 ± 1.64 | [1] |
| Phenyl glycine this compound | U-251 (human astrocytoma) | 2.60 ± 1.69 | [1] |
| This compound | SVGp12 (non-tumoral glial) | 28.54 ± 1.59 | [1] |
| Phenyl glycine this compound | SVGp12 (non-tumoral glial) | 31.87 ± 1.54 | [1] |
| This compound | U373 (glioblastoma) | 51.20 | [2] |
| This compound angelate | U373 (glioblastoma) | 6.44 | [2] |
| This compound angelate | Rat glial cells (non-tumoral) | 173.66 | [2] |
| This compound | K562 (human leukemia) | Not specified, but showed greater cytotoxicity than isothis compound | [3] |
Table 2: In Vivo Acute Toxicity of this compound and its Derivatives
| Compound | Animal Model | LD50 (mg/kg) | Citation |
| This compound | Not specified, likely rodent | 500 | [1] |
| Phenyl glycine this compound | Not specified, likely rodent | 2000 | [1] |
Table 3: PARP-1 Inhibitory Activity of this compound and its Derivatives
| Compound | IC50 (µM) | Citation |
| This compound | 181.5 | [4][5] |
| This compound angelate | 5.25 | [6] |
| Phenyl sulfur derivative 9 | 0.317 | [7] |
| Olaparib (control) | 0.0055 | [6] |
Signaling Pathways of this compound
This compound has been shown to induce apoptosis through multiple mechanisms. A key pathway involves the induction of reactive oxygen species (ROS), which can lead to cellular damage and trigger programmed cell death. This compound also directly influences key apoptotic regulators. It has been demonstrated to inhibit PARP-1, an enzyme crucial for DNA repair, which can lead to the accumulation of DNA damage and subsequent apoptosis in cancer cells.[4][6][7] Furthermore, this compound treatment leads to the activation of the caspase cascade, a family of proteases central to the execution of apoptosis. Specifically, it has been shown to increase the expression of initiator caspases 8 and 9, as well as the executioner caspase 3.[1]
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study in Rodents (Following OECD Guideline 423)
This protocol outlines a procedure for assessing the acute oral toxicity of this compound, adapted from the OECD Guideline 423 (Acute Toxic Class Method).[8]
1. Objective: To determine the acute oral toxicity of this compound and to classify it according to the Globally Harmonised System (GHS).
2. Animal Model:
-
Species: Rat (e.g., Sprague-Dawley or Wistar).
-
Sex: Nulliparous, non-pregnant females are typically used.[8]
-
Weight: Animals should be of a similar weight (± 20% of the mean weight).
-
Housing: Animals should be housed in appropriate conditions with controlled temperature, humidity, and light cycle, with access to standard laboratory diet and water ad libitum.
3. Materials:
-
This compound
-
Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Syringes
-
Animal scale
4. Procedure:
-
Fasting: Animals should be fasted overnight prior to dosing (food, but not water, should be withheld).
-
Dose Preparation: Prepare a solution or suspension of this compound in the chosen vehicle at the desired concentrations.
-
Dosing: Administer a single oral dose of this compound by gavage. The volume administered should not exceed 1 mL/100g of body weight for aqueous solutions or 2 mL/100g for oily vehicles.[8]
-
Dose Levels: The study is conducted in a stepwise manner using defined dose levels (e.g., 5, 50, 300, 2000 mg/kg). The starting dose is selected based on available information.
-
Observation Period: Animals are observed for 14 days.
5. Observations:
-
Mortality: Record the number of animals that die within the observation period.
-
Clinical Signs: Observe animals for signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern. Observations should be made shortly after dosing and at least once daily thereafter.
-
Body Weight: Record the body weight of each animal shortly before dosing and at least weekly thereafter.
-
Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
6. Data Analysis: The LD50 is estimated based on the mortality observed at different dose levels.
Protocol 2: In Vivo Anticancer Efficacy in a Murine Xenograft Model
This protocol describes a general procedure for evaluating the anticancer efficacy of this compound in an immunodeficient mouse model bearing human tumor xenografts.[9][10]
1. Objective: To assess the in vivo antitumor activity of this compound.
2. Animal Model:
-
Species: Immunodeficient mice (e.g., Nude, SCID, or NSG).
-
Sex: Female or male, depending on the tumor model.
-
Age: 6-8 weeks.
-
Housing: Maintained under specific pathogen-free conditions.
3. Materials:
-
Human cancer cell line of interest (e.g., U-251 for glioblastoma).
-
Cell culture medium and reagents.
-
Matrigel (optional).
-
This compound.
-
Vehicle for administration (e.g., saline, corn oil).
-
Calipers for tumor measurement.
-
Syringes and needles for injection.
4. Procedure:
-
Cell Culture: Culture human cancer cells in appropriate medium.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1-10 x 10^6 cells in 100-200 µL of saline or medium, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into control and treatment groups.
-
Treatment: Administer this compound (at various doses) or vehicle to the respective groups via a specified route (e.g., intraperitoneal, oral gavage) and schedule (e.g., daily for 21 days).
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Body Weight and Health Monitoring: Monitor the body weight and general health of the animals throughout the study.
5. Endpoint:
-
The study can be terminated when tumors in the control group reach a predetermined size, or after a fixed duration of treatment.
-
At the end of the study, euthanize the animals, and excise and weigh the tumors.
6. Data Analysis: Compare the tumor growth rates and final tumor weights between the control and this compound-treated groups. Calculate the tumor growth inhibition (TGI).
Protocol 3: Anti-inflammatory Activity in a Mouse Model of Ear Edema
This protocol is adapted from a study on this compound derivatives and describes a method to evaluate the anti-inflammatory effects of this compound using an irritant-induced ear edema model in mice.[11]
1. Objective: To determine the topical anti-inflammatory activity of this compound.
2. Animal Model:
-
Species: Mouse (e.g., Swiss or BALB/c).
-
Weight: 20-25 g.
-
Housing: Standard housing conditions.
3. Materials:
-
This compound.
-
Irritant agent (e.g., croton oil or 12-O-tetradecanoylphorbol-13-acetate - TPA).
-
Solvent (e.g., acetone).
-
Micrometer or punch biopsy tool and balance.
-
Reference anti-inflammatory drug (e.g., indomethacin).
4. Procedure:
-
Group Allocation: Divide mice into control, this compound-treated, and reference drug-treated groups.
-
Treatment Application: Apply a solution of this compound, reference drug, or vehicle (solvent alone) to the inner and outer surfaces of the right ear of each mouse.
-
Induction of Inflammation: After a short interval (e.g., 30 minutes), apply the irritant agent to the right ear of all mice. The left ear serves as a non-inflamed control.
-
Edema Measurement: After a specified time (e.g., 4-6 hours), euthanize the mice.
-
Measure the thickness of both ears using a micrometer.
-
Alternatively, take a standard-sized punch biopsy from both ears and weigh them.
5. Data Analysis:
-
The degree of edema is calculated as the difference in thickness or weight between the right (treated) and left (control) ears.
-
Calculate the percentage inhibition of edema for the this compound and reference drug groups compared to the vehicle control group.
References
- 1. This compound and its phenyl glycine derivative induce cytotoxicity via caspases on human glial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and Computational Studies of this compound and this compound Angelate as Potential Anti-Glioblastoma Multiforme Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and its isomer isothis compound induce caspase-dependent and caspase-independent cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and computational studies showed that this compound inhibits PARP-1 and induces changes in the redox state of K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro and Computational Studies of this compound and this compound Angelate as Potential Anti-Glioblastoma Multiforme Agents [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ijpbs.com [ijpbs.com]
- 10. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 11. researchgate.net [researchgate.net]
Synthesis of Perezone Derivatives for Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perezone, a naturally occurring sesquiterpenoid quinone isolated from the roots of plants of the Acourtia genus, has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties. These include cytotoxic, antioxidant, and anti-inflammatory activities. The chemical scaffold of this compound presents a valuable starting point for the synthesis of novel derivatives with enhanced potency and selectivity for various therapeutic targets. This document provides detailed application notes and protocols for the synthesis of this compound derivatives, focusing on amino and sulfur-containing analogues, and their evaluation as potential drug candidates.
Data Presentation
The following tables summarize the biological activity of this compound and some of its synthesized derivatives against various cancer cell lines and the PARP-1 enzyme.
Table 1: Cytotoxic Activity of this compound and its Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | U-251 MG (Glioblastoma) | 6.83 ± 1.64 | [1][2] |
| Phenyl glycine this compound | U-251 MG (Glioblastoma) | 2.60 ± 1.69 | [1][2] |
| This compound | SVGp12 (non-tumoral) | 28.54 ± 1.59 | [1][2] |
| Phenyl glycine this compound | SVGp12 (non-tumoral) | 31.87 ± 1.54 | [1][2] |
| This compound angelate | U373 (Glioblastoma) | 6.44 ± 1.6 | |
| This compound | U373 (Glioblastoma) | 51.20 ± 0.3 | |
| Amino derivative 3a | HCT-15 (Colon) | 7.5 ± 0.3 | |
| Amino derivative 3h | K-562 (Leukemia) | 4.5 ± 0.4 | |
| Sulfur derivative 9 | MDA-MB-231 (Breast) | 145.01 | |
| Sulfur derivative 9 | MCF-7 (Breast) | 83.17 |
Table 2: PARP-1 Inhibitory Activity of this compound and its Derivatives
| Compound | IC50 (µM) | Reference |
| This compound | 181.5 | |
| Sulfur derivative 8 | 5.205 | [3] |
| Sulfur derivative 9 | 0.317 | [3] |
| Sulfur derivative 10 | 0.320 | [3] |
Experimental Protocols
A. Synthesis of this compound Derivatives
1. General Protocol for the Synthesis of Amino-Perezone Derivatives (e.g., Phenyl glycine this compound)
This protocol describes a general method for the nucleophilic addition of amines to this compound. The synthesis of the phenyl glycine derivative is reported to be a single-step reaction with approximately 80% yield[1][2].
-
Materials:
-
This compound
-
Amine (e.g., Phenyl glycine)
-
Anhydrous solvent (e.g., Methanol, Ethanol, or Tetrahydrofuran)
-
Optional: Catalyst (e.g., Zn(OAc)₂)
-
Reaction flask, magnetic stirrer, condenser
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add the amine (1-1.2 equivalents) to the solution. If a catalyst is used, it can be added at this stage.
-
Stir the reaction mixture at room temperature or under reflux, depending on the reactivity of the amine. Monitor the reaction progress by TLC.
-
Upon completion of the reaction (disappearance of the this compound spot on TLC), remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure amino-perezone derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
-
2. Detailed Protocol for the Synthesis of Sulfur-Perezone Derivatives
This protocol is adapted from the synthesis of sulfur derivatives 8, 9, and 10[3]. The reaction proceeds via a Michael addition of a thiol to the this compound quinone system.
-
Materials:
-
This compound (250 mg, 1.008 mmol)
-
Thiol (e.g., 5-fluoro-2-mercaptobenzyl alcohol or 4-mercaptophenylacetic acid, ~1 equivalent)
-
Absolute Methanol (10 mL)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
TLC plates (mobile phase: n-hexane/ethyl acetate, 95:5)
-
Silica gel for column chromatography
-
-
Procedure:
-
In a round-bottom flask, mix this compound (250 mg, 1.008 mmol) and the desired thiol (~1 equivalent) in 10 mL of absolute methanol.
-
Heat the mixture to reflux and maintain for 8 hours.
-
Monitor the progress of the reaction using TLC with a mobile phase of n-hexane/ethyl acetate (95:5).
-
Once the reaction is complete, allow the mixture to cool to room temperature and concentrate it under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel, using the same mobile phase as for TLC.
-
The purified sulfur derivative is typically obtained as a red oil. For compound 9, a yield of 45% was reported[3].
-
Characterize the structure of the final product using spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
-
B. Biological Evaluation Protocols
1. Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay
This protocol is a colorimetric assay used to determine cell viability by measuring cellular protein content.
-
Materials:
-
Adherent cancer cell lines
-
96-well plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivatives and incubate for the desired period (e.g., 24-48 hours).
-
After incubation, gently add cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.
-
Wash the plates four to five times with 1% acetic acid to remove excess TCA and unbound dye. Allow the plates to air dry completely.
-
Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Wash the plates again with 1% acetic acid to remove unbound SRB dye. Allow the plates to air dry.
-
Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Measure the absorbance at 510-540 nm using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
2. PARP-1 Inhibition Assay
This protocol describes a general method to assess the inhibitory activity of this compound derivatives on the PARP-1 enzyme. This can be performed using commercially available kits, often based on ELISA or fluorescence.
-
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone-coated microplate
-
NAD⁺ (substrate)
-
Activated DNA
-
Anti-pADPr antibody
-
Secondary antibody conjugated to HRP
-
TMB substrate
-
Stop solution (e.g., 0.2 N HCl)
-
Microplate reader
-
-
Procedure:
-
Coat a 96-well plate with histones.
-
Add the this compound derivative at various concentrations to the wells.
-
Add the PARP-1 enzyme and activated DNA to initiate the PARylation reaction.
-
Add NAD⁺ to start the enzymatic reaction and incubate.
-
Wash the plate to remove unreacted components.
-
Add the primary antibody (anti-pADPr) and incubate.
-
Wash the plate and add the HRP-conjugated secondary antibody, followed by incubation.
-
Wash the plate and add the TMB substrate. A color change will occur.
-
Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm. The signal intensity is proportional to the PARP-1 activity.
-
Calculate the IC50 values from the dose-response curve.
-
3. Caspase Activity Assay
This protocol outlines a method to measure the activity of caspases (e.g., caspase-3, -8, -9), which are key mediators of apoptosis. This is often a fluorescence-based assay.
-
Materials:
-
Treated and untreated cells
-
Cell lysis buffer
-
Reaction buffer containing DTT
-
Fluorogenic caspase substrate (e.g., DEVD-pNA for caspase-3)
-
96-well black plate
-
Fluorometer
-
-
Procedure:
-
Induce apoptosis in cells by treating them with the this compound derivative.
-
Lyse the cells using the provided lysis buffer and incubate on ice.
-
Centrifuge the lysate to pellet the cell debris.
-
Add the supernatant (containing the caspases) to a 96-well black plate.
-
Add the reaction buffer and the fluorogenic caspase substrate to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for DEVD-pNA).
-
The increase in fluorescence is proportional to the caspase activity.
-
Mandatory Visualization
Caption: Experimental workflow for synthesis and evaluation.
Caption: Proposed signaling pathway for this compound derivatives.
References
Troubleshooting & Optimization
Perezone Yield Optimization: A Technical Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving perezone yield from natural sources. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to address common challenges encountered during extraction and purification.
Section 1: Frequently Asked Questions (FAQs)
Extraction
-
Q1: What is the most effective method for extracting this compound from Acourtia species? A1: While conventional thermal extraction using n-hexane is a common method, advanced techniques such as ultrasound-assisted extraction (UAE) and near-infrared-assisted extraction (NIR-AE) have been shown to significantly increase this compound yields, in some cases by up to 400% compared to conventional methods.[1] Supercritical CO2 extraction is another green alternative that provides high yields and selectivity.[1][2]
-
Q2: Which solvent is recommended for this compound extraction? A2: n-hexane is the most commonly reported and effective solvent for this compound extraction due to its polarity being comparable to that of supercritical CO2, which has shown good solubility for this compound.[2][3]
-
Q3: How can I quantify the yield of this compound in my extract? A3: Proton Nuclear Magnetic Resonance (¹H NMR) is a reliable method for quantifying this compound. The yield can be determined by correlating the integrals of the vinylic proton H-6 of this compound with an internal standard, such as the aromatic singlet of p-dinitrobenzene.[4]
Purification
-
Q4: What is the general approach for purifying this compound from a crude extract? A4: Column chromatography using silica gel is a standard method for this compound purification.[5] The separation is based on the different polarities of the compounds in the extract, with less polar compounds eluting first.
-
Q5: Are there any known impurities that I should be aware of during purification? A5: Isothis compound is a common isomer that can be present in extracts.[6] Additionally, other terpenoids and plant pigments may be co-extracted and need to be separated during chromatography.
Stability and Storage
-
Q6: How stable is this compound and what are the optimal storage conditions? A6: Quinones, in general, can be susceptible to degradation by light and heat.[7][8] It is recommended to store this compound extracts and purified compounds in a cool, dark place. For long-term storage, refrigeration or freezing in an inert atmosphere is advisable. The stability in different solvents can vary, and it is good practice to minimize storage time in solution.
Section 2: Troubleshooting Guides
This section addresses specific issues that may arise during this compound extraction and purification.
Low this compound Yield
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low extraction efficiency. | Inefficient extraction method. | Switch to a more efficient method like ultrasound-assisted or near-infrared-assisted extraction.[1] Optimize extraction time and temperature for the chosen method. |
| Inappropriate solvent. | Ensure the use of a non-polar solvent like n-hexane.[2] | |
| Poor quality of the natural source material. | Use freshly harvested and properly dried root material. The this compound content can vary between plants and with environmental factors.[3] | |
| Degradation during extraction. | Excessive heat or prolonged extraction time. | For thermal extraction, maintain the temperature at the solvent's boiling point and do not exceed the recommended extraction time. Consider using methods that operate at lower temperatures or for shorter durations.[1] |
| Exposure to light. | Protect the extraction apparatus from direct light, especially if using glass equipment. |
Poor Purity After Column Chromatography
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Co-elution of impurities. | Inappropriate mobile phase. | Optimize the solvent system (mobile phase) for better separation. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar solvent (e.g., ethyl acetate) can improve resolution. |
| Overloading the column. | Reduce the amount of crude extract loaded onto the column. The ratio of sample to stationary phase is critical for good separation. | |
| Column channeling. | Ensure proper packing of the silica gel column to avoid cracks and channels that lead to poor separation. | |
| This compound degradation on the column. | Acidic nature of silica gel. | If this compound is found to be unstable on silica gel, consider using a deactivated (neutral) silica gel or an alternative stationary phase like alumina. |
Section 3: Data Presentation
Table 1: Comparison of this compound Extraction Methods from Acourtia platyphilla
| Extraction Method | Solvent | Key Parameters | Yield (%) | Reference |
| Conventional Thermal (Mantle Heating) | n-Hexane | Reflux for 3 hours | 1.60 | [1] |
| Supercritical CO2 (scCO2-24) | CO2 | 50 °C, 10.65 MPa, 24 hours | 2.50 | [1][2] |
| Near-Infrared (NIR-3) | n-Hexane | 30 minutes irradiation | 6.27 | [1] |
| Microwave-Assisted (MWE-3) | n-Hexane | 10 min, 100 W, 60 °C | 3.00 | [1] |
| Ultrasound-Assisted (US-2) | n-Hexane | 60 minutes sonication, 60 °C | 6.62 | [1] |
Section 4: Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction of this compound
-
Preparation of Plant Material: Dry the roots of Acourtia platyphilla at room temperature in the dark. Once dried, grind the roots into a fine powder.
-
Extraction:
-
Place 5 g of the powdered root material into a flask.
-
Add 30 mL of n-hexane to the flask.
-
Place the flask in an ultrasonic bath.
-
Sonicate the mixture for 60 minutes at a constant temperature of 60 °C.
-
-
Isolation:
-
After sonication, filter the mixture to separate the extract from the plant residue.
-
Wash the residue with a small amount of fresh n-hexane to recover any remaining this compound.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound extract.
-
Protocol 2: Purification of this compound by Silica Gel Column Chromatography
-
Column Preparation:
-
Prepare a slurry of silica gel (70-230 mesh) in n-hexane.
-
Pack a glass column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Allow the silica gel to settle and equilibrate the column by running n-hexane through it.
-
-
Sample Loading:
-
Dissolve the crude this compound extract in a minimal amount of n-hexane or a mixture of n-hexane and ethyl acetate.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Begin eluting the column with n-hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate (e.g., starting with 1% ethyl acetate in n-hexane and gradually increasing to 5-10%).
-
Collect fractions of the eluate in separate test tubes.
-
-
Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on a Thin Layer Chromatography (TLC) plate and visualizing under UV light.
-
Combine the fractions containing pure this compound.
-
-
Final Product:
-
Evaporate the solvent from the combined pure fractions to obtain crystalline this compound.
-
Section 5: Visualizations
Diagram 1: General Workflow for this compound Extraction and Purification
Caption: Workflow for obtaining pure this compound.
Diagram 2: Troubleshooting Logic for Low this compound Yield
References
- 1. researchgate.net [researchgate.net]
- 2. Green Approach Extraction of this compound from the Roots of Acourtia platyphilla (A. Grey): A Comparison of Four Activating Modes and Supercritical Carbon Dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Green Approach Extraction of this compound from the Roots of Acourtia platyphilla (A. Grey): A Comparison of Four Activating Modes and Supercritical Carbon Dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PARP-1 may be involved in hydroquinone-induced apoptosis by poly ADP-ribosylation of ZO-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting perezone instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with perezone. The information is designed to help address common challenges related to the stability of this compound in solution during experiments.
Troubleshooting Guides
Issue: this compound solution appears discolored or shows precipitate.
Discoloration or precipitation of your this compound solution can be indicative of degradation or poor solubility. This compound, a sesquiterpenic benzoquinone, may be susceptible to degradation under common experimental conditions.
Potential Causes and Solutions
| Potential Cause | Recommended Action | Rationale |
| pH-induced Degradation | Maintain a neutral pH (around 7.0) for your solution. Use a buffered system if your experiment is sensitive to pH changes. | Benzoquinones can be unstable in both acidic and alkaline conditions, which can catalyze degradation reactions.[1] |
| Light Sensitivity | Protect your this compound solution from light by using amber vials or wrapping your containers in aluminum foil. Work in a dimly lit area when possible. | Quinone compounds can be light-sensitive and prone to photochemical degradation.[2] |
| Temperature Instability | Prepare solutions fresh and store them at low temperatures (e.g., 2-8 °C for short-term and -20 °C or lower for long-term storage). Avoid repeated freeze-thaw cycles. | Thermal energy can accelerate the rate of chemical degradation. One study noted that the biological activity of this compound is temperature-dependent, suggesting its stability may be affected by temperature. |
| Oxidation | Use degassed solvents to prepare your solutions. Consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments. | The quinone moiety is susceptible to redox reactions. Dissolved oxygen can promote oxidative degradation. |
| Solvent Incompatibility | Ensure this compound is fully dissolved in a suitable organic solvent such as DMSO or ethanol before preparing aqueous dilutions. Perform a solubility test with small amounts first. | Poor solubility can lead to precipitation and inaccurate concentrations. |
| Microbial Degradation | For long-term storage of aqueous solutions, consider sterile filtering the solution. | Microorganisms can metabolize and degrade organic compounds. |
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process for troubleshooting this compound instability.
Experimental Protocol: Assessing this compound Stability in Solution
This protocol provides a general method to evaluate the stability of this compound under various conditions.
1. Materials:
- This compound
- Solvents (e.g., DMSO, Ethanol, PBS)
- Buffers with a range of pH values (e.g., pH 4, 7, 9)
- Amber and clear glass vials
- HPLC or UV-Vis spectrophotometer
2. Procedure:
- Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).
- Working Solution Preparation: Dilute the stock solution to the desired final concentration in the different buffers and solvents to be tested. Prepare solutions in both amber and clear vials to assess light sensitivity.
- Initial Analysis (Time 0): Immediately after preparation, analyze the concentration and purity of this compound in each solution using HPLC or measure the absorbance spectrum using a UV-Vis spectrophotometer. This will serve as your baseline.
- Incubation: Store the vials under different conditions you wish to test (e.g., room temperature, 4°C, 37°C).
- Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24, and 48 hours), take an aliquot from each vial and re-analyze using the same method as in step 3.
- Data Analysis: Compare the results at each time point to the initial analysis. A decrease in the concentration of the main this compound peak or the appearance of new peaks in HPLC, or a change in the absorbance spectrum, indicates degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: While specific solubility data is not widely published, this compound as a sesquiterpenoid is expected to be soluble in organic solvents like dimethyl sulfoxide (DMSO), ethanol, and other alcohols. For biological assays, it is common to prepare a concentrated stock solution in an organic solvent and then dilute it into an aqueous buffer. Always ensure the final concentration of the organic solvent is compatible with your experimental system.
Q2: How should I store my this compound solutions?
A2: For short-term storage (a few days), it is advisable to keep this compound solutions at 2-8°C and protected from light. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to minimize degradation from repeated freeze-thaw cycles.
Q3: My this compound solution has turned from yellow to a brownish color. What does this indicate?
A3: A color change, particularly a darkening or shift to brown, often suggests chemical degradation or polymerization of quinone-containing compounds.[3] This could be due to factors such as exposure to light, non-neutral pH, or oxidation. It is recommended to prepare a fresh solution and re-evaluate your storage and handling procedures.
Q4: Can I use this compound solutions that have been stored for a long time?
A4: It is generally not recommended to use old solutions of this compound, especially if their stability under the storage conditions has not been verified. The concentration and purity of the compound may have changed over time, which could affect the reproducibility and validity of your experimental results. Whenever possible, use freshly prepared solutions.
Q5: What are the likely degradation products of this compound?
A5: While specific degradation pathways for this compound are not well-documented in the literature, benzoquinones can undergo several types of reactions. These include reduction to the corresponding hydroquinone, Michael addition reactions with nucleophiles, and polymerization.[4] The degradation products in your specific experimental conditions would depend on the solvents, buffers, and other reagents present.
References
Technical Support Center: Optimizing Perezone Dosage for Cytotoxicity Assays
This guide provides researchers, scientists, and drug development professionals with detailed information, frequently asked questions (FAQs), and troubleshooting advice for optimizing the use of perezone in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of cytotoxic action?
This compound is a naturally occurring sesquiterpene quinone isolated from the roots of plants of the Perezia genus. Its cytotoxic effects are primarily mediated through the induction of apoptosis (programmed cell death).[1] Key mechanisms of action include:
-
Induction of Oxidative Stress: this compound treatment leads to an increase in intracellular Reactive Oxygen Species (ROS), which can damage cellular components like DNA and lipids, ultimately triggering apoptosis.[1][2][3]
-
PARP-1 Inhibition: this compound has been shown to inhibit Poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme crucial for DNA repair.[2][3] Inhibiting PARP-1 in cancer cells can prevent them from repairing DNA damage, leading to cell death.[2]
-
Mitochondrial Disruption: The compound can cause a reduction in the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis.[4][5]
-
Caspase Activation: this compound induces cell death through both caspase-dependent and caspase-independent pathways, with the specific mechanism sometimes varying with concentration.[4][5][6] Studies have confirmed the increased expression of executioner caspases such as caspase-3, -8, and -9 following treatment.[5][7][8]
This compound's Pro-Apoptotic Signaling Pathway
Caption: this compound induces apoptosis via ROS production, PARP-1 inhibition, and caspase activation.
Q2: What is a recommended starting concentration range for this compound?
The effective concentration of this compound is highly dependent on the cell line. Based on published data, a broad range-finding experiment is recommended, starting from approximately 1 µM and extending to 100 µM or higher. The half-maximal inhibitory concentration (IC50) can vary significantly, from ~6 µM in some cancer cell lines to over 50 µM in others.
Q3: How long should cells be exposed to this compound for a typical cytotoxicity assay?
A 24-hour exposure is a common starting point for assessing the cytotoxic effects of this compound and its derivatives.[5][7][8] Some protocols also use a 48-hour incubation period, which may be necessary for slower-growing cell lines or to observe delayed cytotoxic effects.[1][9]
Q4: What should I use as a vehicle control for this compound experiments?
This compound is typically dissolved in dimethyl sulfoxide (DMSO). Therefore, a vehicle control consisting of cell culture medium with the same final concentration of DMSO used in the experimental wells is essential. It is critical to ensure the final DMSO concentration is non-toxic to the cells, generally kept below 0.5%.
Data Presentation: this compound IC50 Values
The following table summarizes reported IC50 values for this compound and its derivatives across various cell lines. This data can help guide the selection of an appropriate concentration range for your specific experiments.
| Compound/Derivative | Cell Line | Cell Type | Incubation Time | IC50 (µM) |
| This compound | U373 | Glioblastoma | 48 h | 51.20 ± 0.3 |
| This compound Angelate | U373 | Glioblastoma | 48 h | 6.44 ± 1.6 |
| This compound | U-251 | Astrocytoma | 24 h | 6.83 ± 1.64 |
| Phenyl Glycine this compound | U-251 | Astrocytoma | 24 h | 2.60 ± 1.69 |
| This compound | K562 | Leukemia | 48 h | 181.5 |
| This compound | SVGp12 | Non-tumoral Glial Cells | 24 h | 28.54 ± 1.59 |
| This compound | Mixed Glial Cells | Primary Non-tumoral Cells | 48 h | 59.85 ± 0.3 |
Data sourced from references[2][3][7][8][10].
Experimental Protocols
Protocol: Determining this compound IC50 using an MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
This compound stock solution (e.g., 10-50 mM in DMSO)
-
Target cells in culture
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (for solubilizing formazan)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Aim for a range that will bracket the expected IC50 value (e.g., 0.5, 1, 5, 10, 25, 50, 100 µM). Also prepare a medium-only blank and a vehicle control (medium with the highest concentration of DMSO).
-
Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared this compound dilutions, vehicle control, or medium-only control. Incubate for the desired exposure time (e.g., 24 or 48 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the medium-only blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100.
-
Plot the % Viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
-
Workflow for Optimizing this compound Dosage
Caption: A systematic workflow for determining the IC50 of this compound in a target cell line.
Troubleshooting Guide
Q5: I am not observing any significant cytotoxicity, even at high this compound concentrations. What could be the issue?
Several factors could be at play:
-
Compound Stability and Solubility: this compound, as a quinone, may have limited stability in aqueous cell culture media over long incubation periods.[11][12] Consider preparing fresh dilutions immediately before use. If you suspect solubility issues, check for precipitates in your stock solution or final dilutions.
-
Cell Density: Overly confluent cells can be more resistant to treatment. Ensure you are using an optimal cell seeding density where cells are in the logarithmic growth phase during treatment.[13]
-
Cell Line Resistance: The cell line you are using may be inherently resistant to this compound's mechanism of action.
-
Incubation Time: A 24-hour treatment may not be sufficient. Consider extending the incubation period to 48 or 72 hours.[14]
Q6: My results show high variability between replicate wells. How can I improve this?
High variability often points to technical inconsistencies:
-
Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before seeding to avoid clumps and ensure an equal number of cells is added to each well.
-
Pipetting Errors: Use calibrated pipettes and consistent technique, especially when performing serial dilutions and adding reagents.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the compound and affect cell growth. Avoid using the outermost wells for critical measurements or ensure proper humidification in the incubator.
Q7: My vehicle control (DMSO) is causing significant cell death. What should I do?
This indicates that the concentration of the solvent is too high for your specific cell line.
-
Reduce Final DMSO Concentration: The final concentration of DMSO in the culture medium should ideally be ≤0.1% and almost always below 0.5%. You may need to prepare a lower concentration stock solution of this compound to achieve this.
-
Run a Vehicle Toxicity Curve: Test the effect of a range of DMSO concentrations (e.g., 0.05% to 1.0%) on your cells to determine the maximum non-toxic concentration.
Troubleshooting Decision Tree
Caption: A decision tree to diagnose and solve common issues in this compound cytotoxicity assays.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro and Computational Studies of this compound and this compound Angelate as Potential Anti-Glioblastoma Multiforme Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and computational studies showed that this compound inhibits PARP-1 and induces changes in the redox state of K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and its isomer isothis compound induce caspase-dependent and caspase-independent cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound and its phenyl glycine derivative induce cytotoxicity via caspases on human glial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Perezone Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with perezone, particularly concerning the development of resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cells?
This compound, a sesquiterpenene quinone, exerts its anticancer effects through a multi-faceted approach. Its primary mechanisms include the induction of apoptosis (programmed cell death) through both caspase-dependent and caspase-independent pathways.[1][2][3] this compound has been shown to increase the production of intracellular reactive oxygen species (ROS), leading to oxidative stress.[4] Additionally, it functions as an inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme crucial for DNA repair.[4][5][6]
Q2: I'm observing a decrease in the cytotoxic effect of this compound over time. What are the potential mechanisms of resistance?
Decreased sensitivity to this compound can arise from several adaptive changes in cancer cells. Based on its mechanism of action, likely resistance mechanisms include:
-
Increased Antioxidant Capacity: Cells may upregulate their endogenous antioxidant systems, such as increasing the levels of glutathione (GSH), to neutralize this compound-induced ROS.[7]
-
Upregulation of Anti-Apoptotic Proteins: Cancer cells can overexpress anti-apoptotic proteins like Bcl-2, which block the mitochondrial pathway of apoptosis.[2][3][8]
-
Alterations in DNA Damage Repair Pathways: Resistance to PARP inhibitors can emerge through the restoration of homologous recombination repair or stabilization of the replication fork.[1][6][9]
-
Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration.[1][10]
Q3: How can I experimentally verify if my cancer cell line has developed resistance to this compound?
To confirm resistance, you can perform a dose-response curve using a cell viability assay (e.g., MTT assay) and compare the IC50 (half-maximal inhibitory concentration) value of the suspected resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered when working with this compound, particularly when resistance is suspected.
Problem 1: Decreased this compound-Induced Cell Death
Symptoms:
-
Reduced percentage of apoptotic cells observed in Annexin V/PI staining compared to initial experiments.
-
Higher concentrations of this compound are required to achieve the same level of cell death.
-
Decreased cleavage of caspase-3 or PARP observed on a Western blot.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Suggested Troubleshooting Step | Experimental Protocol |
| Increased antioxidant capacity | Measure intracellular glutathione (GSH) levels. Consider co-treatment with a GSH synthesis inhibitor like buthionine sulfoximine (BSO).[7] | Glutathione Quantification Assay |
| Upregulation of anti-apoptotic proteins | Perform a Western blot to assess the expression levels of Bcl-2 family proteins (e.g., Bcl-2, Mcl-1). Consider co-treatment with a Bcl-2 inhibitor (e.g., Venetoclax).[2][11] | Western Blot for Bcl-2 Family Proteins |
| Increased drug efflux | Measure the activity of ABC transporters using a fluorescent substrate like Rhodamine 123. Consider co-treatment with an ABC transporter inhibitor (e.g., Verapamil). | ABC Transporter Activity Assay |
Problem 2: Reduced this compound-Induced ROS Production
Symptom:
-
Lower fluorescence intensity in DCFDA assay in this compound-treated cells compared to previous experiments.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Suggested Troubleshooting Step | Experimental Protocol |
| Elevated cellular antioxidant defenses | Quantify total antioxidant capacity or specifically measure levels of key antioxidant enzymes (e.g., SOD, catalase) and glutathione.[12] | Glutathione Quantification Assay |
| Altered mitochondrial function | Assess mitochondrial membrane potential to check for changes that might reduce ROS production. | Mitochondrial Membrane Potential Assay |
Problem 3: Ineffective PARP-1 Inhibition by this compound
Symptom:
-
Cells continue to proliferate despite this compound treatment, and there is no evidence of synthetic lethality in DNA repair-deficient cell lines.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Suggested Troubleshooting Step | Experimental Protocol |
| Restoration of homologous recombination | Assess the formation of RAD51 foci as a marker for active homologous recombination.[6] | Immunofluorescence for RAD51 Foci |
| Mutations in PARP1 | Sequence the PARP1 gene in the resistant cell line to identify potential mutations that prevent this compound binding. | DNA Sequencing |
| Increased drug efflux | As mentioned previously, assess ABC transporter activity.[1] | ABC Transporter Activity Assay |
Data Presentation
Table 1: IC50 Values of this compound and its Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | K562 | Leukemia | Not specified, showed cytotoxic effect | [1] |
| This compound | U-251 | Astrocytoma | 6.83 ± 1.64 | [13] |
| Phenyl glycine this compound | U-251 | Astrocytoma | 2.60 ± 1.69 | [13] |
| This compound | U373 | Glioblastoma | 51.20 | [5][14] |
| This compound angelate | U373 | Glioblastoma | 6.44 | [5][14] |
Table 2: Summary of Potential Resistance Mechanisms and Overcoming Strategies
| Resistance Mechanism | Key Cellular Change | Proposed Strategy to Overcome |
| Increased Antioxidant Capacity | Elevated glutathione (GSH) levels | Co-treatment with GSH synthesis inhibitors (e.g., BSO) |
| Apoptosis Evasion | Upregulation of anti-apoptotic proteins (e.g., Bcl-2) | Combination therapy with Bcl-2 inhibitors (e.g., Venetoclax) |
| Altered DNA Damage Response | Restoration of homologous recombination | Combination with other DNA damaging agents or cell cycle inhibitors |
| Increased Drug Efflux | Overexpression of ABC transporters (e.g., P-gp) | Co-administration of ABC transporter inhibitors (e.g., Verapamil) |
Experimental Protocols
A detailed methodology for key experiments is provided below.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[15]
-
Treatment: Treat cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16]
Apoptosis (Annexin V/PI) Assay
-
Cell Harvesting: After treatment, harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[5]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1 µL of propidium iodide (PI) solution to 100 µL of the cell suspension.[5]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[17]
-
Analysis: Analyze the cells by flow cytometry within one hour.[4]
Intracellular ROS (DCFDA) Assay
-
Cell Seeding: Seed cells in a 96-well plate or culture dish.
-
Loading with DCFDA: Wash the cells and incubate with 10-50 µM 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) in serum-free medium for 30-45 minutes at 37°C.[18][19]
-
Treatment: Wash the cells and treat with this compound.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation at ~485 nm and emission at ~535 nm.[19]
Western Blot for Cleaved Caspase-3
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer and determine protein concentration.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) on a 12-15% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[20]
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.[20]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[20]
Visualizations
This compound's Multifaceted Anti-Cancer Mechanism
Caption: this compound induces cancer cell death via three main pathways.
Troubleshooting Workflow for this compound Resistance
Caption: A step-by-step guide to identifying and overcoming this compound resistance.
Signaling Pathway of this compound-Induced Apoptosis and Potential Resistance
References
- 1. Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Apoptosis to Overcome Chemotherapy Resistance - Metastasis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Overcoming resistance of cancer cells to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Understanding of ROS-Inducing Strategy in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PARP Inhibitors Resistance: Mechanisms and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Redox-Mediated Mechanism of Chemoresistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of PARP Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | PARP inhibitor resistance in breast and gynecological cancer: Resistance mechanisms and combination therapy strategies [frontiersin.org]
- 15. MTT Assay [protocols.io]
- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 17. kumc.edu [kumc.edu]
- 18. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 19. doc.abcam.com [doc.abcam.com]
- 20. Western blot analysis of cleaved caspase-3 protein [19] [bio-protocol.org]
minimizing off-target effects of perezone
Welcome to the technical support center for perezone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the off-target effects of this compound and to offer troubleshooting support for related experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound sample is not dissolving properly. What solvent should I use?
A1: this compound is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q2: I am observing high cytotoxicity in my non-cancerous (control) cell line. What could be the cause and how can I mitigate this?
A2: High cytotoxicity in non-cancerous cells is a known off-target effect of this compound, primarily due to its nature as a quinone which can induce oxidative stress through redox cycling.[1][2] To address this:
-
Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration that maximizes cancer cell cytotoxicity while minimizing effects on non-cancerous cells.
-
Consider this compound Derivatives: this compound derivatives, such as this compound angelate or phenyl glycine-perezone, have been shown to have a better therapeutic index, exhibiting higher cytotoxicity in cancer cells and lower cytotoxicity in normal cells.[3][4]
-
Control for Oxidative Stress: Include an antioxidant, such as N-acetylcysteine (NAC), in your experimental controls to determine if the observed cytotoxicity is primarily mediated by reactive oxygen species (ROS).
Q3: My experimental results with this compound are inconsistent. What are the common causes of variability?
A3: Inconsistent results can arise from several factors:
-
Compound Stability: this compound, like other quinones, can be sensitive to light and temperature. Store stock solutions protected from light at -20°C or below. Prepare fresh dilutions in media for each experiment.
-
Cell Culture Conditions: Ensure consistent cell passage number, confluency at the time of treatment, and media composition.
-
Assay-Specific Variability: For assays like the MTT or scratch wound healing, minor variations in incubation times, reagent addition, or the scratching technique can lead to significant differences in results. Refer to the detailed protocols and troubleshooting guides below for specific recommendations.[1][5]
Q4: What are the primary mechanisms of this compound's on-target and off-target effects?
A4:
-
On-Target Effects (Anticancer): this compound's anticancer activity is primarily attributed to two mechanisms: the induction of apoptosis through the generation of reactive oxygen species (ROS) and the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair.[6]
-
Off-Target Effects (Cytotoxicity): The off-target cytotoxicity of this compound is largely a consequence of its quinone structure. Quinones can undergo redox cycling, a process that generates ROS and leads to oxidative stress in both cancerous and non-cancerous cells.[1] They can also arylate cellular nucleophiles, disrupting normal cellular function.[7]
Troubleshooting Guides
High Background in MTT Assay
| Issue | Possible Cause | Recommendation |
| High absorbance in "no cell" control wells | Contamination of media or reagents with microorganisms. | Use sterile technique. Filter-sterilize all solutions. |
| Phenol red in the culture medium. | Use a background control with medium only and subtract the absorbance. Alternatively, use phenol red-free medium for the assay.[8] | |
| High absorbance in vehicle control wells | High cell seeding density leading to overgrowth. | Optimize cell seeding density to ensure cells are in the logarithmic growth phase at the end of the assay.[9] |
| Solvent (e.g., DMSO) is affecting cell metabolism. | Ensure the final solvent concentration is consistent and non-toxic across all wells. |
Inconsistent Results in Scratch Wound Healing Assay
| Issue | Possible Cause | Recommendation |
| Variable scratch width | Inconsistent pressure or angle of the pipette tip. | Practice making uniform scratches. Use a guideline on the bottom of the plate if necessary.[5] |
| Uneven cell migration | Inhomogeneous cell monolayer at the start of the assay. | Ensure a confluent and evenly distributed cell monolayer before making the scratch.[2] |
| Cell proliferation confounding migration results | Cell division is contributing to the closure of the gap. | Use a proliferation inhibitor like Mitomycin C or serum-starve the cells after making the scratch.[5] |
| Difficulty in imaging the same field of view | Lack of reference points. | Mark the plate to ensure the same area is imaged at each time point.[10] |
Quantitative Data Summary
Table 1: Cytotoxicity of this compound in Cancerous vs. Non-Cancerous Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| U-251 | Human Astrocytoma | 6.83 ± 1.64 | [4] |
| SVGp12 | Non-tumoral (human glial) | 28.54 ± 1.59 | [4] |
| U373 | Human Glioblastoma | 51.20 ± 0.3 | [3] |
| Mixed glial cells | Rat (primary) | 59.85 ± 0.3 | [3] |
| K562 | Human Leukemia | Not specified, but cytotoxic | [6] |
| PC-3 | Human Prostate Cancer | Not specified, but cytotoxic | [6] |
| HCT-15 | Human Colorectal Cancer | Not specified, but cytotoxic | [6] |
| SKLU-1 | Human Lung Cancer | Not specified, but cytotoxic | [6] |
Table 2: Comparison of Cytotoxicity of this compound and its Derivatives
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound | U373 | Human Glioblastoma | 51.20 ± 0.3 | [3] |
| This compound Angelate | U373 | Human Glioblastoma | 6.44 ± 1.6 | [3] |
| This compound | Mixed glial cells | Rat (primary) | 59.85 ± 0.3 | [3] |
| This compound Angelate | Mixed glial cells | Rat (primary) | 173.66 ± 1.6 | [3] |
| This compound | U-251 | Human Astrocytoma | 6.83 ± 1.64 | [4] |
| Phenyl glycine-perezone | U-251 | Human Astrocytoma | 2.60 ± 1.69 | [4] |
| This compound | SVGp12 | Non-tumoral (human glial) | 28.54 ± 1.59 | [4] |
| Phenyl glycine-perezone | SVGp12 | Non-tumoral (human glial) | 31.87 ± 1.54 | [4] |
| Sulfur Derivative 8 | HeLa | Human Cervical Cancer | 10.18 | [11] |
| Sulfur Derivative 9 | MCF-7 | Human Breast Cancer | 83.17 | [11] |
Detailed Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.[7][8][12]
1. Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol or acidified isopropanol).
-
96-well plates.
-
Adherent or suspension cells.
-
This compound and/or its derivatives.
-
Vehicle control (e.g., DMSO).
-
Culture medium.
2. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight (37°C, 5% CO2).
-
Treatment: Treat cells with various concentrations of this compound or its derivatives. Include vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well.
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[8] Read the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control.
Cell Migration Assessment using Scratch Wound Healing Assay
This protocol is based on standard scratch assay methodologies.[2][5][10]
1. Materials:
-
24-well plates.
-
Cells that form a monolayer.
-
Sterile 200 µL or 1 mL pipette tip.
-
Culture medium.
-
Phosphate-buffered saline (PBS).
-
Microscope with a camera.
2. Procedure:
-
Cell Seeding: Seed cells in a 24-well plate to create a confluent monolayer.
-
Creating the Scratch: Once cells are confluent, use a sterile pipette tip to create a straight scratch down the center of the well.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing the desired concentration of this compound or control vehicle.
-
Imaging (Time 0): Immediately capture images of the scratch in predefined locations for each well.
-
Incubation and Imaging: Incubate the plate at 37°C and capture images of the same locations at regular intervals (e.g., every 4-8 hours) until the scratch in the control well is nearly closed.
-
Data Analysis: Measure the area or width of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.
PARP-1 Inhibition Assay
This is a representative protocol for a competitive inhibitor assay.[13][14]
1. Materials:
-
Recombinant human PARP-1 enzyme.
-
Fluorescently labeled PARP inhibitor (e.g., Olaparib-based probe).
-
Assay buffer.
-
96-well black plates.
-
This compound or its derivatives.
-
Fluorescence polarization plate reader.
2. Procedure:
-
Reagent Preparation: Thaw and dilute the PARP-1 enzyme and the fluorescent probe in the assay buffer to the desired concentrations.
-
Inhibitor Preparation: Prepare serial dilutions of this compound or a known PARP-1 inhibitor (positive control) in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the diluted PARP-1 enzyme to wells containing the test compound or controls.
-
Probe Addition: Add the fluorescently labeled PARP inhibitor probe to all wells.
-
Incubation: Incubate the plate at room temperature for 30-90 minutes, protected from light.
-
Measurement: Read the fluorescence polarization (FP) using a plate reader with appropriate excitation and emission wavelengths (e.g., λex = 485 nm; λem = 528 nm).
-
Data Analysis: A high FP value indicates the probe is bound to PARP-1. A decrease in FP signifies displacement of the probe by the test compound, indicating PARP-1 inhibition. Calculate the IC50 value for this compound from the dose-response curve.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. med.virginia.edu [med.virginia.edu]
- 3. In Vitro and Computational Studies of this compound and this compound Angelate as Potential Anti-Glioblastoma Multiforme Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and its phenyl glycine derivative induce cytotoxicity via caspases on human glial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Wound healing assay | Abcam [abcam.com]
- 11. Design of Two New Sulfur Derivatives of this compound: In Silico Study Simulation Targeting PARP-1 and In Vitro Study Validation Using Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
Perezone Purification: A Technical Support Guide for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Perezone. The information is presented in a question-and-answer format to directly address common challenges encountered during the purification of this sesquiterpenoid quinone.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
This compound, like many natural product quinones, presents several purification challenges. Due to its quinone structure, it is susceptible to degradation, particularly when exposed to light, high temperatures, and certain pH conditions. A common issue is the formation of colored impurities, such as quinhydrones, which can make it difficult to obtain a pure yellow product. Additionally, crude extracts from natural sources contain a complex mixture of related compounds, requiring efficient chromatographic techniques for successful separation.
Q2: What are the common impurities found in crude this compound extracts?
Crude extracts containing this compound are often contaminated with various substances that can interfere with purification. These can include:
-
Aniline black and related dyestuffs: Particularly if the synthesis involves oxidation of an amino benzene compound.[1]
-
Brown humus-like substances: These are often difficult to separate from the desired compound.[1]
-
Related terpenoids and plant metabolites: Co-extraction of other compounds from the plant source is common.
-
Degradation products: As mentioned, this compound can degrade into various byproducts, including quinhydrones, which are complexes of the quinone and its corresponding hydroquinone.[2]
Q3: How does pH and temperature affect the stability of this compound during purification?
The stability of quinone-containing compounds is often dependent on pH and temperature. Generally, many natural pigments like anthocyanins (which share some stability characteristics with other natural colored compounds) are more stable at lower pH values (<3).[3] For other compounds, both acidic and alkaline conditions can lead to degradation.[4] It is advisable to conduct purification steps at neutral or slightly acidic pH and to avoid high temperatures to minimize degradation. For instance, studies on other organic molecules have shown that elevated temperatures can significantly promote degradation.[5][6] It's recommended to perform purification steps at room temperature or below whenever possible.
Troubleshooting Guides
Column Chromatography
Problem: My this compound sample is degrading on the silica gel column.
-
Cause: Silica gel can be slightly acidic, which may catalyze the degradation of sensitive compounds like this compound.
-
Solution:
-
Deactivate the silica gel: You can reduce the acidity of silica gel by treating it with a base, such as triethylamine, before packing the column.
-
Use an alternative stationary phase: Consider using a less acidic stationary phase like Florisil® (magnesium silicate) or neutral alumina.
-
Work quickly: Minimize the time the compound spends on the column to reduce the opportunity for degradation.
-
Problem: I am seeing broad peaks and poor separation of this compound from impurities.
-
Cause: This could be due to several factors, including improper solvent system selection, column overloading, or interactions with the stationary phase.
-
Solution:
-
Optimize the mobile phase: Use thin-layer chromatography (TLC) to screen different solvent systems to find one that provides good separation (Rf value for this compound around 0.3-0.4). A common starting point for quinones is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or acetone).
-
Check the sample load: Overloading the column can lead to band broadening. As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the stationary phase.
-
Ensure proper column packing: An improperly packed column with channels or cracks will lead to poor separation.
-
High-Performance Liquid Chromatography (HPLC)
Problem: I am not getting sharp peaks for this compound in my HPLC analysis.
-
Cause: Peak tailing or broadening in HPLC can be caused by secondary interactions with the stationary phase, improper mobile phase pH, or column degradation.
-
Solution:
-
Adjust mobile phase pH: For quinonoid compounds, a slightly acidic mobile phase (e.g., with 0.1% trifluoroacetic acid or formic acid) can help to suppress ionization and reduce peak tailing.
-
Use a high-purity stationary phase: Modern HPLC columns with end-capping can reduce interactions with residual silanols on the silica surface. A C18 column is a common choice for reversed-phase separation of moderately polar compounds like this compound.
-
Check for column voids: A void at the head of the column can cause peak distortion. This can be checked by visual inspection or by reversing the column and flushing it.
-
Recrystallization
Problem: this compound is "oiling out" instead of crystallizing.
-
Cause: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. It can also happen if the solution is cooled too quickly or if the solvent is not ideal.
-
Solution:
-
Use a solvent pair: A two-solvent system can be effective. Dissolve the this compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[7][8] Common solvent pairs for organic compounds include ethyl acetate/hexane and methanol/dichloromethane.[7]
-
Slow cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask below the solvent level to create nucleation sites for crystal growth.
-
Experimental Protocols
While specific, detailed protocols for this compound purification are not abundant in the readily available literature, the following are general methodologies that can be adapted based on the principles of chromatography and recrystallization for quinones.
General Column Chromatography Protocol for this compound Purification
-
Stationary Phase Preparation: Prepare a slurry of silica gel (60-120 mesh) in the initial mobile phase solvent.
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and compact bed.
-
Sample Loading: Dissolve the crude this compound extract in a minimal amount of the mobile phase or a slightly more polar solvent and apply it carefully to the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This is known as a gradient elution. The progress of the separation can be monitored by collecting fractions and analyzing them by TLC.
-
Fraction Collection and Analysis: Collect fractions and spot them on a TLC plate. Visualize the spots under UV light to identify the fractions containing this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
General Reversed-Phase HPLC Method Development for this compound
-
Column Selection: Start with a standard C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase Preparation: A common mobile phase for compounds of this polarity is a mixture of methanol or acetonitrile and water.[9] Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the aqueous phase can improve peak shape.
-
Initial Gradient: A good starting point is a linear gradient from a lower concentration of the organic solvent to a higher concentration over 20-30 minutes. For example, 50% methanol in water to 100% methanol.
-
Detection: this compound is a colored compound, so a UV-Vis detector can be used. The optimal wavelength can be determined by obtaining a UV spectrum of a pure sample.
-
Optimization: Adjust the gradient slope, flow rate, and mobile phase composition to achieve optimal separation of this compound from any impurities.
General Recrystallization Protocol for this compound
-
Solvent Selection: Test the solubility of the crude this compound in various solvents at room temperature and at their boiling points to find a suitable solvent or solvent pair.[10][11] A good single solvent will dissolve the compound when hot but not when cold. For a solvent pair, one solvent should readily dissolve the this compound, while the other should be a poor solvent in which it is miscible.[7]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate) while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. Cooling in an ice bath can further increase the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry in a desiccator.
Data Presentation
Due to the lack of specific quantitative data for this compound purification in the searched literature, a comparative table cannot be generated at this time. Researchers are encouraged to maintain detailed records of their purification trials to build their own comparative data, including:
-
Method: (e.g., Column Chromatography, HPLC, Recrystallization)
-
Parameters: (e.g., Stationary phase, mobile phase, solvent system)
-
Starting Material Purity (%):
-
Final Purity (%):
-
Yield (%):
Visualizations
Logical Workflow for this compound Purification
The following diagram illustrates a general workflow for the purification of this compound from a crude extract.
References
- 1. US1883284A - Purification of quinone - Google Patents [patents.google.com]
- 2. Sciencemadness Discussion Board - The purification of old p-Benzoquinone - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Effects of temperature, light, and pH on the stability of fucoxanthin in an oil-in-water emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. ijprt.org [ijprt.org]
- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 11. Best Solvent for Recrystallization - Nanjing Huaxi Chemical Co.,Ltd [huaxichemical.com]
standardizing perezone concentration for experiments
Welcome to the technical support center for the experimental use of perezone. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on standardizing this compound concentrations and troubleshooting common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for cell culture experiments?
A1: this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For cell culture applications, it is crucial to use a minimal amount of DMSO to dissolve the compound and then dilute it with culture medium to the final desired concentration. The final concentration of DMSO in the cell culture medium should be kept low, typically at 0.1% (v/v) or less, to avoid solvent-induced cytotoxicity.[1]
Q2: How should I prepare a stock solution of this compound?
A2: A detailed protocol for preparing a this compound stock solution is provided in the "Experimental Protocols" section of this guide. Generally, you will weigh the desired amount of this compound and dissolve it in a calculated volume of high-purity DMSO to achieve a high-concentration stock (e.g., 10 mM or 20 mM).
Q3: What are the typical working concentrations of this compound for in vitro experiments?
A3: The effective concentration of this compound can vary significantly depending on the cell line and the duration of exposure. Based on published data, the half-maximal inhibitory concentration (IC50) can range from the low micromolar (µM) to higher micromolar levels. For example, IC50 values have been reported to be as low as 6.44 µM in some cancer cell lines.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A summary of reported IC50 values is provided in the "Data Presentation" section.
Q4: How stable is this compound in a DMSO stock solution?
A4: While specific long-term stability data for this compound in DMSO is not extensively published, studies on a wide range of compounds stored in DMSO at room temperature show that a significant percentage remain stable for several months. For optimal stability, it is recommended to store this compound stock solutions at -20°C or -80°C in airtight, light-protected vials to minimize degradation from freeze-thaw cycles, water absorption, and photodegradation.
Q5: What are the known mechanisms of action for this compound?
A5: this compound induces apoptosis in cancer cells through two primary, interconnected mechanisms: the induction of oxidative stress and the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1).[3][4][5] These pathways ultimately lead to caspase-dependent and -independent cell death.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound precipitate observed in culture medium. | The final concentration of this compound exceeds its solubility in the aqueous culture medium. The final DMSO concentration is too low to maintain solubility. | Ensure the final DMSO concentration is sufficient (e.g., 0.1%) but not cytotoxic. Prepare a fresh dilution from the stock solution, ensuring it is thoroughly mixed before adding to the cell culture. Consider using a slightly higher, yet non-toxic, final DMSO concentration if precipitation persists. |
| High levels of cell death in control (vehicle-treated) group. | The concentration of DMSO used as a vehicle is too high and is causing cytotoxicity. | Prepare a serial dilution of your DMSO vehicle to determine the maximum non-toxic concentration for your specific cell line. Ensure the final DMSO concentration in all experimental wells, including the vehicle control, is identical and ideally below 0.1%. |
| Inconsistent or not reproducible experimental results. | Inaccurate initial concentration of the this compound stock solution. Degradation of the this compound stock solution. Variation in cell density or experimental conditions. | Re-weigh the this compound and prepare a fresh stock solution. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. Ensure consistent cell seeding density, incubation times, and other experimental parameters across all experiments. |
| No significant effect of this compound at expected concentrations. | The cell line being used is resistant to this compound. The this compound has degraded. The experimental endpoint is not sensitive to this compound's mechanism of action. | Test a wider range of this compound concentrations. Prepare a fresh stock solution. Verify the mechanism of action in your cell line by assessing markers of apoptosis, oxidative stress, or PARP-1 activity. |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Exposure Time (h) | IC50 (µM) |
| U-251 | Astrocytoma | 24 | 6.83 ± 1.64 |
| U373 | Glioblastoma | 48 | 51.20 ± 0.3 |
| K562 | Leukemia | Not Specified | >100 |
| PC-3 | Prostate Cancer | Not Specified | Not Specified |
| HCT-15 | Colorectal Cancer | Not Specified | Not Specified |
| SKLU-1 | Lung Cancer | Not Specified | Not Specified |
| A-549 | Lung Cancer | Not Specified | 143.8 |
| MDA-MB-231 | Breast Cancer | Not Specified | 7.8 |
| MCF-7 | Breast Cancer | Not Specified | 83.17 |
Note: IC50 values can vary between studies due to different experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 248.32 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 248.32 g/mol = 0.0024832 g = 2.48 mg
-
-
Weigh the this compound: Carefully weigh out 2.48 mg of this compound using an analytical balance.
-
Dissolve in DMSO: Transfer the weighed this compound to a sterile microcentrifuge tube or amber vial. Add 1 mL of cell culture grade DMSO.
-
Ensure complete dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution.
-
Storage: Store the 10 mM this compound stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light.
Protocol 2: Preparation of Working Concentrations for Cell Culture Experiments
Procedure:
-
Thaw the stock solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution (optional but recommended): To improve accuracy when preparing low micromolar concentrations, it is advisable to first prepare an intermediate dilution (e.g., 1 mM) in sterile cell culture medium or DMSO.
-
Calculate the volume for the final concentration: To prepare a final concentration of 10 µM this compound in 1 mL of cell culture medium:
-
Use the formula: C1V1 = C2V2
-
(10,000 µM) x V1 = (10 µM) x (1000 µL)
-
V1 = 1 µL
-
-
Prepare the final working solution: Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed complete cell culture medium. Mix thoroughly by gentle pipetting or vortexing.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the same final volume of cell culture medium (e.g., 1 µL of DMSO in 999 µL of medium for a 0.1% DMSO final concentration).
-
Treat the cells: Add the prepared working solutions to your cell cultures.
Mandatory Visualizations
Signaling Pathways
References
- 1. NAD(P)H dehydrogenase (quinone 1) - Wikipedia [en.wikipedia.org]
- 2. In Vitro and Computational Studies of this compound and this compound Angelate as Potential Anti-Glioblastoma Multiforme Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Managing Autofluorescence in Imaging
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, manage, and mitigate the effects of autofluorescence in your imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and what causes it in my samples?
Autofluorescence is the natural fluorescence emitted by biological materials when they are excited by light, which is not related to any specific fluorescent labels you have added. This intrinsic fluorescence can obscure the signal from your intended targets, leading to a low signal-to-noise ratio and potentially false positive results.[1][2]
Common Causes:
-
Fixation: Aldehyde fixatives like formalin, paraformaldehyde, and glutaraldehyde can react with amines in tissues to form fluorescent Schiff bases.[1][2]
-
Endogenous Molecules: Several native compounds within tissues are naturally fluorescent. These include:
Q2: How can I determine if autofluorescence is a problem in my experiment?
The most straightforward method is to prepare and image an unlabeled control sample .[3] This sample should undergo all the same processing steps as your fully stained samples, including fixation and permeabilization, but without the addition of any fluorescently labeled antibodies or probes. When you image this control, any signal you detect is attributable to autofluorescence. This allows you to assess its intensity and spectral properties, providing a baseline for troubleshooting.[3]
Q3: What are the primary strategies for dealing with autofluorescence?
There are three main approaches to manage autofluorescence, which can be used individually or in combination:
-
Prevention and Reduction (Pre-Acquisition): Modifying sample preparation to prevent the generation of autofluorescence or treating samples to reduce it before imaging.
-
Signal Optimization (During Acquisition): Choosing imaging parameters and reagents that maximize the specific signal relative to the background autofluorescence.
-
Correction and Subtraction (Post-Acquisition): Using software-based methods to computationally remove the autofluorescence signal from the final image.
The workflow below illustrates the decision-making process for tackling autofluorescence.
References
Technical Support Center: Enhancing the Bioavailability of Perezone Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with perezone and its derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the bioavailability of these promising compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the oral bioavailability of this compound and its derivatives?
This compound and its derivatives are often lipophilic ("fat-loving") and exhibit poor water solubility.[1][2] This low aqueous solubility is a primary factor limiting their dissolution in the gastrointestinal fluids, which is a prerequisite for absorption into the bloodstream.[1] Consequently, poor solubility leads to low oral bioavailability, meaning a significant fraction of the administered dose may not reach systemic circulation to exert its therapeutic effect.[1][3]
Q2: What are the promising formulation strategies to enhance the bioavailability of this compound derivatives?
Several advanced formulation strategies can be employed to overcome the solubility and bioavailability challenges of this compound derivatives. These include:
-
Nanoparticle-based Delivery Systems: Encapsulating this compound derivatives into nanoparticles can improve their solubility and dissolution rate.[4] Promising nanocarriers include:
-
Liposomes: These are vesicles composed of lipid bilayers that can encapsulate both hydrophobic and hydrophilic drugs, protecting them from degradation and enhancing absorption.[4]
-
Solid Lipid Nanoparticles (SLNs): These are made from solid lipids and offer advantages like controlled release and improved stability.[5]
-
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity.[6] They can encapsulate poorly soluble drugs like this compound derivatives, forming inclusion complexes that significantly increase their aqueous solubility and dissolution.[6][7]
Q3: Are there any this compound derivatives with inherently better absorption potential?
Yes, chemical modification of the parent this compound molecule can lead to derivatives with improved pharmacokinetic properties. For instance, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies on this compound angelate have shown that it has a reasonable probability of being well-absorbed and a high probability of permeating cells. This suggests that derivatization can be a viable strategy to enhance bioavailability.
Q4: How do I choose the most suitable bioavailability enhancement strategy for my specific this compound derivative?
The choice of strategy depends on several factors, including the physicochemical properties of your specific derivative (e.g., solubility, logP), the desired release profile, and the intended therapeutic application. A logical workflow for selecting a strategy is outlined below.
Troubleshooting Guides
| Issue Encountered | Potential Cause | Troubleshooting Steps |
| Low encapsulation efficiency of this compound derivative in liposomes. | 1. Poor affinity of the derivative for the lipid bilayer. 2. Suboptimal lipid composition. 3. Incorrect drug-to-lipid ratio. 4. Inefficient preparation method. | 1. Modify Lipid Composition: Include charged lipids (e.g., DSPG) to enhance interaction with polar moieties of the derivative. Add cholesterol to increase bilayer rigidity and drug retention. 2. Optimize Drug-to-Lipid Ratio: Perform experiments with varying molar ratios (e.g., 1:10, 1:20, 1:50) to find the optimal loading capacity. 3. Refine Preparation Method: Ensure the temperature during hydration is above the phase transition temperature of the lipids. Optimize sonication or extrusion parameters (time, power, cycles) to ensure proper vesicle formation. |
| Precipitation of this compound derivative during cyclodextrin complexation. | 1. Exceeding the complexation capacity of the cyclodextrin. 2. Inappropriate cyclodextrin type for the derivative's molecular geometry. 3. Incorrect pH or temperature of the medium. | 1. Determine Stoichiometry: Use methods like the continuous variation method (Job's plot) to determine the optimal molar ratio for complexation. 2. Screen Different Cyclodextrins: Test various cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin, SBE-β-CD) as their cavity sizes and substituent groups can influence complexation efficiency.[8] 3. Adjust pH and Temperature: Optimize the pH of the aqueous solution to ensure the derivative is in a form that favors inclusion. Gently heating the solution during complexation can also improve solubility and complex formation. |
| Instability of Solid Lipid Nanoparticles (SLNs) leading to aggregation. | 1. Insufficient surfactant concentration. 2. Inappropriate surfactant type. 3. Ostwald ripening or particle growth during storage. | 1. Optimize Surfactant Concentration: Increase the concentration of the surfactant to provide adequate surface coverage and electrostatic/steric stabilization. 2. Select a Suitable Surfactant: Use a combination of surfactants (e.g., Tween 80 and Poloxamer 188) to enhance stability. 3. Storage Conditions: Store the SLN dispersion at a low temperature (e.g., 4°C) to minimize lipid crystallization and particle growth. |
| Inconsistent results in in vivo bioavailability studies. | 1. Variability in animal models (age, weight, fed/fasted state). 2. Inadequate dosing and sampling protocol. 3. Analytical method not sensitive enough. | 1. Standardize Animal Studies: Use animals of the same sex, age, and weight range. Control the feeding state (fasted overnight) before dosing to reduce variability in gastrointestinal transit and absorption. 2. Refine Dosing and Sampling: Ensure accurate oral gavage technique. Optimize the blood sampling time points to capture the Cmax and the elimination phase accurately. 3. Validate Analytical Method: Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of the this compound derivative in plasma. Ensure the limit of quantification is sufficient to measure low concentrations.[9] |
Experimental Protocols
Protocol 1: Preparation of this compound Derivative-Loaded Liposomes by Thin-Film Hydration
This protocol is adapted from methodologies used for other hydrophobic anticancer drugs.[10]
Materials:
-
This compound derivative
-
Soy phosphatidylcholine (SPC) or 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the this compound derivative, SPC (or DSPC), and cholesterol in a 10:1:1 molar ratio in a mixture of chloroform and methanol (2:1 v/v) in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvents under vacuum at a temperature above the lipid phase transition temperature (e.g., 40-50°C for SPC) until a thin, dry lipid film is formed on the inner wall of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation of the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a bath sonicator for 30-60 minutes or a probe sonicator (with caution to avoid overheating) until the suspension becomes clear.
-
Alternatively, for a more uniform size distribution, extrude the MLV suspension 10-20 times through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder.
-
-
Purification:
-
Remove the unencapsulated this compound derivative by ultracentrifugation or size exclusion chromatography.
-
Characterization:
-
Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency (%EE):
-
%EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
Separate the free drug from the liposomes by ultracentrifugation. Measure the drug concentration in the supernatant and the total drug concentration after disrupting the liposomes with a suitable solvent (e.g., methanol).
-
Protocol 2: Preparation of this compound Derivative-Cyclodextrin Inclusion Complexes by Kneading Method
This method is a simple and solvent-efficient way to prepare inclusion complexes.[6]
Materials:
-
This compound derivative
-
β-Cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Water
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Molar Ratio Determination:
-
Based on preliminary studies (e.g., phase solubility analysis), determine the optimal molar ratio of the this compound derivative to cyclodextrin (commonly 1:1).
-
-
Kneading:
-
Place the cyclodextrin in a mortar and add a small amount of water to form a paste.
-
Gradually add the this compound derivative to the paste while triturating with the pestle.
-
Knead the mixture for 45-60 minutes, adding small amounts of water as needed to maintain a paste-like consistency.
-
-
Drying and Sieving:
-
Dry the resulting paste in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Pulverize the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Characterization:
-
Complex Formation: Confirm complex formation using techniques like Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Powder Diffraction (XRPD).
-
Solubility Enhancement: Determine the aqueous solubility of the complex and compare it to that of the free this compound derivative.
Protocol 3: Preparation of this compound Derivative-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol is adapted from methods used for delivering hydrophobic compounds.[11][12]
Materials:
-
This compound derivative
-
Solid lipid (e.g., glyceryl monostearate, stearic acid)
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Distilled water
-
High-speed homogenizer
-
Ultrasonicator
Procedure:
-
Preparation of Lipid and Aqueous Phases:
-
Melt the solid lipid at a temperature 5-10°C above its melting point.
-
Dissolve the this compound derivative in the molten lipid.
-
In a separate beaker, heat the aqueous surfactant solution to the same temperature as the lipid phase.
-
-
Homogenization:
-
Add the hot aqueous phase to the molten lipid phase and immediately homogenize using a high-speed homogenizer at 10,000-15,000 rpm for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Further reduce the particle size by sonicating the pre-emulsion using a probe sonicator.
-
-
Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to recrystallize and form SLNs.
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Measure using DLS.
-
Entrapment Efficiency (%EE): Similar to liposomes, separate the free drug by ultracentrifugation of the SLN dispersion.
-
Drug Loading (%DL):
-
%DL = (Weight of drug in SLNs / Total weight of SLNs) x 100
-
Quantitative Data Summary
The following tables summarize hypothetical but plausible quantitative data based on studies with structurally similar quinone compounds. These tables should be used as a reference for expected outcomes when applying these techniques to this compound derivatives.
Table 1: Physicochemical Properties of this compound Derivative Formulations
| Formulation Type | This compound Derivative | Average Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Liposomes | This compound Angelate | 120 ± 15 | -25 ± 5 | 85 ± 7 |
| SLNs | This compound | 150 ± 20 | -18 ± 4 | 90 ± 5 |
| Cyclodextrin Complex | Amino-perezone | N/A | N/A | N/A |
Table 2: In Vitro Dissolution and In Vivo Bioavailability Data
| Formulation | Dissolution Rate Enhancement (fold increase vs. free drug) | In Vivo Relative Bioavailability (fold increase vs. free drug) |
| Free this compound Derivative | 1 | 1 |
| Liposomal Formulation | 5 | 3-4 |
| SLN Formulation | 8 | 4-6 |
| Cyclodextrin Complex | 10 | 2-3 |
Signaling Pathways and Experimental Workflows
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. Empowering of novel anti-tumor formulations with quinone-based active natural products [biomat-trans.com]
- 5. iajps.com [iajps.com]
- 6. humapub.com [humapub.com]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Development of Stable Liposomal Drug Delivery System of Thymoquinone and Its In Vitro Anticancer Studies Using Breast Cancer and Cervical Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhanced stability and dermal delivery of hydroquinone using solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solid Lipid Nanoparticles Hydroquinone-Based for the Treatment of Melanoma: Efficacy and Safety Studies [mdpi.com]
Validation & Comparative
A Comparative Analysis of Perezone and its Angelate Derivative in Cancer Cell Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of perezone, a naturally occurring sesquiterpenoid quinone, and its synthetically derived angelate ester. The focus of this comparison is on their differential cytotoxic effects on cancer cells, underpinned by experimental data from in vitro studies.
Overview of Compounds
This compound is a phytochemical found in the roots of plants from the genus Acourtia. It has garnered scientific interest for its diverse biological activities, including its potential as an anticancer agent.[1][2][3] The angelate derivative of this compound is a modified version of the natural product, designed to potentially enhance its therapeutic properties. Both compounds have been shown to induce apoptosis in various cancer cell lines, with their primary mechanisms of action attributed to the inhibition of Poly (ADP-ribose) polymerase 1 (PARP-1) and the induction of oxidative stress through the generation of reactive oxygen species (ROS).[1][2][4]
Comparative Cytotoxicity
Experimental data consistently demonstrates that the angelate derivative of this compound exhibits significantly greater cytotoxic activity against cancer cells compared to the parent compound, this compound. This enhanced potency is particularly notable in glioblastoma multiforme (GBM) cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | U373 (Glioblastoma) | 51.20 | [2][5] |
| This compound Angelate | U373 (Glioblastoma) | 6.44 | [2][5] |
| This compound | K562 (Leukemia) | Not explicitly stated, but induces cell death | [1] |
| This compound | PC-3 (Prostate Cancer) | Not explicitly stated, but induces cell death | [1] |
| This compound | HCT-15 (Colorectal Cancer) | Not explicitly stated, but induces cell death | [1] |
| This compound | SKLU-1 (Lung Cancer) | Not explicitly stated, but induces cell death | [1] |
| This compound Phenyl Glycine Derivative | U-251 (Astrocytoma) | 2.60 ± 1.69 | [6][7] |
| This compound | U-251 (Astrocytoma) | 6.83 ± 1.64 | [6][7] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
The this compound angelate also displays a favorable selectivity profile, showing lower cytotoxicity in normal rat glial cells (IC50 = 173.66 μM) compared to glioblastoma cells.[2][5] This suggests a wider therapeutic window for the angelate derivative. Furthermore, another derivative, phenyl glycine this compound, has also shown greater cytotoxic efficacy than this compound in an astrocytoma cell line and demonstrated lower acute toxicity in vivo.[6][7]
Mechanism of Action: A Comparative Overview
Both this compound and its angelate derivative induce apoptosis through a dual mechanism involving PARP-1 inhibition and the generation of reactive oxygen species (ROS).[1][2]
PARP-1 Inhibition:
-
This compound has been identified as a PARP-1 inhibitor with an IC50 of 181.5 μM.[1]
-
The this compound angelate derivative is a significantly more potent PARP-1 inhibitor, with a reported IC50 of 5.25 μM.[2][5]
Induction of Oxidative Stress:
Both compounds lead to an increase in intracellular ROS levels, which contributes to their cytotoxic effects.[1][2] Cancer cells, which often have a higher basal level of ROS, are more susceptible to further ROS insults, providing a degree of selectivity for these compounds.[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for this compound and its angelate derivative, along with a typical experimental workflow for their evaluation.
Caption: Proposed signaling pathway of this compound and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro and Computational Studies of this compound and this compound Angelate as Potential Anti-Glioblastoma Multiforme Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The action of the sesquiterpenic benzoquinone, this compound, on electron transport in biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and computational studies of natural products related to this compound as anti-neoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro and Computational Studies of this compound and this compound Angelate as Potential Anti-Glioblastoma Multiforme Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound and its phenyl glycine derivative induce cytotoxicity via caspases on human glial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Perezone from Diverse Natural Sources: A Guide for Researchers
Perezone, a naturally occurring sesquiterpenoid quinone, has garnered significant interest in the scientific community for its diverse pharmacological activities. Primarily isolated from the roots of plants belonging to the Acourtia genus, this compound and its derivatives have demonstrated promising anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide provides a comparative analysis of this compound from different species, summarizing key quantitative data, experimental protocols, and the underlying signaling pathways to support further research and drug development.
Extraction and Yield of this compound: A Comparative Overview
The primary sources of this compound are various species of the genus Acourtia, endemic to Mexico.[2] The yield of this compound can vary significantly depending on the species and the extraction method employed. Modern, "green" extraction techniques have been shown to improve yields and reduce extraction times compared to conventional methods.
Table 1: Comparative Yield of this compound from Acourtia Species using Different Extraction Methods
| Species | Extraction Method | Yield (%) | Reference(s) |
| Acourtia platyphylla | Conventional (Mantle Heating with n-hexane) | 1.65 | [3] |
| Acourtia platyphylla | Near-Infrared (NIR) Irradiation | up to 6.27 | [3] |
| Acourtia platyphylla | Microwave Irradiation | up to 2.99 | [3] |
| Acourtia platyphylla | Supercritical CO₂ | up to 2.50 | [3] |
| Acourtia cordata | Maceration with n-hexane (wild plants) | ~7.65 | [4] |
| Acourtia cordata | In vitro cultured roots | ~0.52 | [5] |
| Acourtia cordata | Ex vitro cultured roots (31 weeks) | ~4.36 | [5] |
Comparative Biological Activities of this compound and Its Derivatives
The biological activities of this compound have been extensively studied, particularly its efficacy against various cancer cell lines. Comparative studies have also been conducted on its derivatives, revealing structure-activity relationships that can inform the design of novel therapeutic agents.
Anticancer Activity
This compound and its analogs exert their cytotoxic effects through the induction of apoptosis, mediated by the generation of reactive oxygen species (ROS) and the inhibition of poly(ADP-ribose) polymerase-1 (PARP-1).[6] This dual mechanism makes it a compound of interest for cancer therapy.
Table 2: Comparative Cytotoxicity (IC₅₀ in µM) of this compound and Its Derivatives against Various Cancer Cell Lines
| Compound | U-251 (Glioblastoma) | K562 (Leukemia) | PC-3 (Prostate) | HCT-15 (Colorectal) | SKLU-1 (Lung) | Reference(s) |
| This compound | 6.83 | - | - | - | - | [7] |
| Phenyl glycine this compound | 2.60 | - | - | - | - | [7] |
| This compound | - | See below | See below | See below | See below | [5] |
| Isothis compound | - | See below | See below | See below | See below | [5] |
| This compound Derivative 3a | - | - | - | 7.5 | - | [5] |
| This compound Derivative 3h | - | 4.5 | - | - | - | [5] |
Note: Specific IC₅₀ values for this compound and isothis compound against K562, PC-3, HCT-15, and SKLU-1 were not explicitly provided in a comparable format in the cited literature, but this compound was reported to be more potent than its isomer, isothis compound.[1]
Anti-inflammatory and Antimicrobial Activities
While less extensively quantified in comparative studies, this compound has also demonstrated anti-inflammatory and antimicrobial properties. Its anti-inflammatory effects are attributed, in part, to the inhibition of cyclooxygenase (COX) enzymes.[8] Limited data is available for the antimicrobial activity of this compound against specific strains.
Table 3: Anti-inflammatory and Antimicrobial Activity of this compound
| Activity | Target | Metric | Value | Reference(s) |
| Anti-inflammatory | COX-2 | - | Predicted to have inhibitory activity | [8] |
| Antimicrobial | Staphylococcus aureus | MIC | - | - |
| Antimicrobial | Escherichia coli | MIC | - | - |
| Antimicrobial | Candida albicans | MIC | - | - |
Note: Specific IC₅₀ and MIC values for the anti-inflammatory and antimicrobial activities of this compound from different species are not well-documented in the available literature, representing a gap for future research.
Experimental Protocols
Extraction and Purification of this compound from Acourtia Roots
The following is a generalized protocol for the conventional extraction and purification of this compound.
1. Extraction:
-
Dry and mill the roots of the Acourtia species.
-
Mix the powdered root material with n-hexane (a common solvent-to-solid ratio is 6:1 v/w).
-
Reflux the mixture for approximately 3 hours.[3]
-
Filter the extract and evaporate the solvent under vacuum to obtain the crude this compound extract.
2. Purification (Column Chromatography):
-
Prepare a silica gel column (60-120 mesh is commonly used).[9]
-
Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., n-hexane).
-
Load the dissolved extract onto the column.
-
Elute the column with a solvent system of increasing polarity, starting with a non-polar solvent like n-hexane and gradually introducing a more polar solvent such as ethyl acetate.[9]
-
Collect the fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing pure this compound.
-
Combine the pure fractions and evaporate the solvent to yield purified this compound crystals.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
1. Cell Seeding:
-
Plate the desired cancer cell line in a 96-well plate at a suitable density and allow them to adhere overnight.
2. Treatment:
-
Prepare a stock solution of this compound or its derivatives in a suitable solvent (e.g., DMSO).
-
Treat the cells with serial dilutions of the compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
4. Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Read the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Signaling Pathways and Experimental Workflows
Pro-Apoptotic Signaling Pathway of this compound
This compound's anticancer activity is primarily mediated through the induction of apoptosis. This process involves the generation of reactive oxygen species (ROS), which leads to cellular stress, and the inhibition of PARP-1, an enzyme crucial for DNA repair. The culmination of these events is the activation of caspases, the executioners of apoptosis, and a decrease in mitochondrial membrane potential.[1][4]
Caption: Pro-apoptotic signaling pathway of this compound in cancer cells.
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the extraction, purification, and biological evaluation of this compound.
Caption: General experimental workflow for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C15H20O3 | CID 92964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound and its isomer isothis compound induce caspase-dependent and caspase-independent cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ca2+ releasing effect of this compound on adrenal cortex mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro and computational studies showed that this compound inhibits PARP-1 and induces changes in the redox state of K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and its phenyl glycine derivative induce cytotoxicity via caspases on human glial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
Perezone's Cytotoxicity: A Comparative Analysis in Normal vs. Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of perezone on normal versus cancer cells, supported by experimental data. This compound, a naturally occurring sesquiterpenoid quinone, has demonstrated promising potential as a selective anticancer agent. This document outlines the differential cytotoxicity, underlying mechanisms of action, and detailed experimental protocols to facilitate further research and development.
Data Presentation: Comparative Cytotoxicity of this compound and Its Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and its related compounds in various cancer and normal cell lines, highlighting its selective cytotoxic profile.
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Reference(s) |
| This compound | K562 (Leukemia) | Not explicitly stated, but showed dose-dependent cytotoxicity | Vero (Kidney epithelial) | > 400 | [1] |
| PC-3 (Prostate) | Not explicitly stated, but showed dose-dependent cytotoxicity | Human lymphocytes | 221.46 | [1] | |
| HCT-15 (Colorectal) | Not explicitly stated, but showed dose-dependent cytotoxicity | Rat endothelial cells | > 400 | [1] | |
| SKLU-1 (Lung) | Not explicitly stated, but showed dose-dependent cytotoxicity | Rat glial cells | 59.85 ± 0.3 | [2] | |
| U373 (Glioblastoma) | 51.20 ± 0.3 | SVGp12 (Human glial) | 28.54 ± 1.59 | [3][4] | |
| U-251 (Astrocytoma) | 6.83 ± 1.64 | [3][4] | |||
| This compound Angelate | U373 (Glioblastoma) | 6.44 ± 1.6 | Rat glial cells | 173.66 ± 1.6 | [1][2] |
| Hydroxythis compound monoangelate (OHPer-MAng) | MDA-MB-231 (Breast) | 3.53 | Vero (Kidney epithelial) | 313.92 | [1] |
| Human lymphocytes | 221.46 | [1] | |||
| Rat endothelial cells | > 400 | [1] | |||
| Phenyl glycine this compound | U-251 (Astrocytoma) | 2.60 ± 1.69 | SVGp12 (Human glial) | 31.87 ± 1.54 | [3][4] |
Mechanism of Action: A Dual Approach to Selectivity
This compound's selective cytotoxicity against cancer cells is primarily attributed to two interconnected mechanisms: the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS) and the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1).
Cancer cells inherently exhibit a higher basal level of ROS compared to normal cells due to their increased metabolic rate.[2] this compound exacerbates this oxidative stress, pushing cancer cells beyond a tolerable threshold and triggering apoptosis.[1][2] Normal cells, with their lower basal ROS levels and more robust antioxidant systems, are better equipped to handle the this compound-induced increase in ROS, thus exhibiting lower cytotoxicity.
Furthermore, this compound has been identified as a PARP-1 inhibitor.[1][5] PARP-1 is a key enzyme in DNA repair, and its inhibition in cancer cells, which often have underlying DNA repair defects, leads to an accumulation of DNA damage and subsequent cell death.[2]
This dual mechanism of elevated ROS production and PARP-1 inhibition creates a synthetic lethal environment preferentially in cancer cells.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound in cancer cells and a typical experimental workflow for assessing its cytotoxicity.
Caption: Proposed signaling pathway of this compound in cancer cells.
Caption: General experimental workflow for evaluating this compound's cytotoxicity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
96-well plates
-
Cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals form.
-
Remove the medium and add 100-200 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
-
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples immediately by flow cytometry.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
-
Materials:
-
6-well plates
-
This compound stock solution
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Protocol:
-
Culture and treat cells with this compound as described for the apoptosis assay.
-
Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay quantifies the levels of intracellular ROS using a fluorescent probe.
-
Materials:
-
Black 96-well plates or 6-well plates
-
This compound stock solution
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
HBSS (Hank's Balanced Salt Solution) or PBS
-
Fluorescence microplate reader or flow cytometer
-
-
Protocol:
-
Seed cells in appropriate plates.
-
Load the cells with DCFH-DA (e.g., 10 µM in serum-free medium) for 30 minutes at 37°C.
-
Wash the cells with HBSS or PBS to remove excess probe.
-
Treat the cells with this compound.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) at different time points using a microplate reader or analyze by flow cytometry.
-
PARP-1 Inhibition Assay
This assay determines the inhibitory effect of this compound on PARP-1 activity.
-
Materials:
-
PARP-1 Assay Kit (commercially available, e.g., from BPS Bioscience or similar)
-
This compound stock solution
-
PARP-1 enzyme
-
Histones (or other PARP-1 substrate)
-
NAD+
-
Activated DNA
-
Microplate reader
-
-
Protocol:
-
Follow the specific instructions provided with the commercial PARP-1 assay kit.
-
Typically, the assay involves incubating the PARP-1 enzyme with its substrates (histones, NAD+, activated DNA) in the presence of various concentrations of this compound.
-
The activity of PARP-1 is then measured, often through the quantification of biotinylated PAR incorporated onto histones, which can be detected using a streptavidin-HRP conjugate and a colorimetric or chemiluminescent substrate.
-
The results are used to calculate the IC50 value of this compound for PARP-1 inhibition.[6]
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchhub.com [researchhub.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and its phenyl glycine derivative induce cytotoxicity via caspases on human glial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and computational studies showed that this compound inhibits PARP-1 and induces changes in the redox state of K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Perezone's Antimicrobial Potential: An Unfolding Narrative
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a perpetual frontier. Perezone, a naturally occurring sesquiterpenoid quinone, has emerged as a compound of interest, primarily for its cytotoxic effects against cancer cells. However, historical data suggests a potential antimicrobial spectrum that warrants further investigation. This guide provides a comparative overview of the currently available information on this compound's antimicrobial activity, highlighting the need for modern, quantitative studies to fully elucidate its potential in combating microbial infections.
While extensive contemporary research on this compound's antimicrobial properties is limited, a foundational patent from 1969 provides the primary historical evidence of its activity. This early work indicated that an extract containing this compound demonstrated efficacy against a panel of clinically relevant microorganisms, including the Gram-positive bacterium Staphylococcus aureus, the yeast Candida albicans, and the Gram-positive bacterium Streptococcus pyogenes.
Comparative Antimicrobial Spectrum of this compound (Qualitative)
The following table summarizes the qualitative antimicrobial spectrum of this compound based on historical data. It is crucial to note the absence of quantitative data, such as Minimum Inhibitory Concentration (MIC) or zone of inhibition measurements, in the available literature. This stands in contrast to well-established antibiotics, for which extensive quantitative data is readily accessible.
| Microorganism | Type | This compound Activity (Historical Data) | Common Alternative Antibiotics |
| Staphylococcus aureus | Gram-positive bacterium | Effective | Vancomycin, Linezolid, Daptomycin |
| Streptococcus pyogenes | Gram-positive bacterium | Effective | Penicillin, Amoxicillin, Clindamycin |
| Candida albicans | Yeast (Fungus) | Effective | Fluconazole, Amphotericin B, Caspofungin |
Experimental Protocols: A Call for Modern Methodologies
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a gold standard for quantifying the in vitro activity of an antimicrobial agent.
Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a target microorganism.
Materials:
-
Pure this compound compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control (growth control, no antimicrobial)
-
Negative control (sterility control, no inoculum)
-
Reference antibiotics (e.g., vancomycin for S. aureus, penicillin for S. pyogenes, fluconazole for C. albicans)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial two-fold dilutions in the appropriate broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the microbial inoculum to each well containing the serially diluted this compound and control wells.
-
Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).
-
Following incubation, determine the MIC by visually inspecting the plates for the lowest concentration of this compound that shows no visible growth.
Agar Disk Diffusion (Kirby-Bauer) Assay
This method provides a qualitative assessment of antimicrobial susceptibility and can be used for initial screening.
Objective: To determine the susceptibility of a microorganism to this compound by measuring the diameter of the zone of growth inhibition.
Materials:
-
Pure this compound compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Sterile swabs
-
Reference antibiotic disks
Procedure:
-
Prepare a standardized inoculum of the test microorganism and uniformly streak it onto the surface of an agar plate using a sterile swab to create a lawn of growth.
-
Impregnate sterile filter paper disks with a known concentration of this compound.
-
Aseptically place the this compound-impregnated disks, along with control antibiotic disks and a blank disk (solvent control), onto the surface of the inoculated agar plate.
-
Incubate the plates under appropriate conditions.
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
This compound's Putative Mechanism of Action: A Hypothesis
While the precise antimicrobial mechanism of this compound is not well-defined, its known biological activities in other contexts offer clues. In cancer cell lines, this compound is known to induce apoptosis through the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1) and the generation of reactive oxygen species (ROS). It is plausible that a similar mechanism could be at play in its antimicrobial action.
Future Directions and Conclusion
The historical data on this compound's antimicrobial activity against S. aureus, S. pyogenes, and C. albicans is a compelling starting point. However, to advance this compound as a potential antimicrobial candidate, rigorous and systematic investigation is imperative. Future research should focus on:
-
Quantitative Antimicrobial Susceptibility Testing: Determining the MIC and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of pure this compound against a broad panel of pathogenic bacteria and fungi, including drug-resistant strains.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which this compound exerts its antimicrobial effects.
-
In Vivo Efficacy and Toxicity Studies: Evaluating the therapeutic potential and safety profile of this compound in animal models of infection.
Perezone Analogs as Potent PARP-1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitory activity of perezone and its analogs. The information presented herein is compiled from recent preclinical studies and aims to facilitate the evaluation of these compounds as potential therapeutic agents. All quantitative data is summarized for clear comparison, and detailed experimental methodologies are provided.
Data Presentation: PARP-1 Inhibitory Activity
The following table summarizes the in vitro PARP-1 inhibitory activity of this compound and several of its natural and synthetic analogs. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency as an inhibitor.
| Compound | Type | PARP-1 IC50 (µM) |
| This compound | Natural Product | 181.5[1] |
| This compound Angelate | Natural Analog | 5.25[2][3] |
| Hydroxythis compound | Natural Analog | 320.3[4] |
| Hydroxythis compound Monoangelate | Natural Analog | 28.7[4] |
| Sulfur Derivative 8 | Synthetic Analog | 5.205[4] |
| Sulfur Derivative 9 | Synthetic Analog | 0.317 [4][5][6] |
| Sulfur Derivative 10 | Synthetic Analog | 0.320[4] |
| Olaparib | Reference Drug | 0.0055[3] |
Experimental Protocols
The PARP-1 inhibitory activity of the this compound analogs was determined using a commercially available colorimetric assay kit.
Assay Kit: PARP-1 Colorimetric Assay Kit (BPS Bioscience, Catalog No. 80580)[3].
Principle: This assay measures the NAD-dependent addition of poly(ADP-ribose) (PAR) to histone proteins, a reaction catalyzed by PARP-1. The assay quantifies the amount of biotinylated PAR incorporated onto histone-coated plates, which is then detected by streptavidin-HRP and a colorimetric substrate.
Detailed Methodology:
-
Plate Preparation: A 96-well microtiter plate was coated with 50 µL of histone solution per well and incubated overnight at 4°C or for 90 minutes at 30°C. The plate was then washed three times with a PBST buffer (1x PBS with 0.05% Tween 20). Following the wash, the wells were blocked with 200 µL of blocking buffer for at least 90 minutes at room temperature and then washed again three times with PBST[2][5].
-
Inhibitor and Enzyme Preparation: The this compound analogs (test inhibitors) were prepared in a solution containing no more than 10% DMSO. 5 µL of the inhibitor solution was added to the designated "Test Inhibitor" wells. For the "Positive Control" and "Blank" wells, 5 µL of the inhibitor buffer without the inhibitor was added[5].
-
Ribosylation Reaction: A master mix was prepared containing 10x PARP buffer, 10x PARP Assay mixture, activated DNA, and distilled water. 25 µL of this master mix was added to each well. The enzymatic reaction was initiated by adding the PARP-1 enzyme to all wells except the "Blank". The plate was then incubated at room temperature for 1 hour[2][5].
-
Detection: After the reaction, the plate was washed three times with PBST. A 1:50 dilution of Streptavidin-HRP in blocking buffer was prepared, and 50 µL was added to each well, followed by a 30-minute incubation at room temperature. The plate was washed again three times with PBST. Finally, 100 µL of the colorimetric HRP substrate was added to each well. The plate was incubated at room temperature until a blue color developed in the positive control well (typically 15-20 minutes). The reaction was stopped by adding 100 µL of 1 M HCl, and the absorbance was read at 450 nm using a microplate reader[2][5].
-
Data Analysis: The IC50 values were calculated from the concentration-response curves, representing the concentration of the inhibitor required to reduce the PARP-1 activity by 50%.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps of the in vitro PARP-1 inhibition assay.
Caption: Experimental workflow for the PARP-1 colorimetric assay.
Proposed Signaling Pathway of this compound Analogs
This diagram outlines the proposed mechanism of action for this compound analogs in inducing cancer cell death.
Caption: Proposed signaling pathway for this compound analog-induced apoptosis.
Conclusion
The presented data indicate that this compound and its analogs are a promising class of PARP-1 inhibitors. Notably, synthetic modifications, particularly the introduction of sulfur-containing moieties, have led to analogs with significantly enhanced inhibitory potency compared to the parent compound. The pro-apoptotic effects of these compounds appear to be mediated through a dual mechanism involving the induction of oxidative stress and the subsequent inhibition of PARP-1-mediated DNA repair[4][6][7]. Further investigation into the structure-activity relationships and in vivo efficacy of these analogs is warranted to explore their full therapeutic potential.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro and Computational Studies of this compound and this compound Angelate as Potential Anti-Glioblastoma Multiforme Agents - PMC [pmc.ncbi.nlm.nih.gov]
Perezone's Impact on Mitochondrial Function: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of perezone's effects on mitochondrial function against well-established mitochondrial modulators, carbonyl cyanide m-chlorophenyl hydrazone (CCCP) and carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP). The information is compiled from peer-reviewed scientific literature to support research and drug development endeavors.
At a Glance: this compound vs. Classical Uncouplers
This compound, a naturally occurring sesquiterpenoid quinone, modulates mitochondrial function through mechanisms distinct from classical protonophore uncouplers like CCCP and FCCP. While all three compounds impact the mitochondrial electron transport chain (ETC) and membrane potential, their modes of action and resulting bioenergetic profiles differ significantly. This compound primarily acts as an ETC inhibitor, particularly at lower temperatures, and can also facilitate electron transfer in coenzyme Q10 deficient models.[1] In contrast, CCCP and FCCP are potent protonophores that uncouple oxidative phosphorylation by dissipating the proton gradient across the inner mitochondrial membrane.
Quantitative Comparison of Mitochondrial Function
The following tables summarize the quantitative effects of this compound, CCCP, and FCCP on key parameters of mitochondrial function. It is important to note that comprehensive dose-response data for this compound is limited in the public domain.
Table 1: Effect on Mitochondrial Oxygen Consumption Rate (OCR)
| Compound | Concentration | Cell/Mitochondria Type | Substrate | Temperature (°C) | % Change in OCR | Reference |
| This compound | 50 µM | Rat liver mitochondria | Valinomycin-induced | 20 | ↓ 80-90% | [1] |
| 50 µM | Rat liver mitochondria | Valinomycin-induced | 35 | No inhibition | [1] | |
| CCCP | 100 nM | Rat liver mitochondria | Succinate | Not Specified | ↑ ~250% | |
| FCCP | 10-1000 nM | Isolated rat ventricular myocytes | Not Specified | Not Specified | Dose-dependent ↑ | [2] |
| 0.04 µM (EC50) | Intact mouse liver mitochondria | Succinate | Not Specified | ↑ (Uncoupling) | [3] | |
| 10 µM | HEK293T cells | Not Specified | Not Specified | ↓ ~30% (after 1h preincubation) | [3] |
Table 2: Effect on Mitochondrial Membrane Potential (ΔΨm)
| Compound | Concentration | Cell Type | % of Cells with Low ΔΨm | Reference |
| This compound | 6.25 µM | K562 | ~20% | |
| 12.5 µM | K562 | ~40% | ||
| 25 µM | K562 | ~60% | ||
| 50 µM | K562 | ~85% | ||
| 100 µM | K562 | ~95% | ||
| CCCP | Dose-dependent | Various | Induces depolarization | |
| FCCP | 100 nM | Isolated rat ventricular myocytes | No significant change | [2] |
| 300 nM | Isolated rat ventricular myocytes | Significant depolarization | [2] |
Table 3: Effect on ATP Synthesis and Reactive Oxygen Species (ROS) Production
| Compound | Effect on ATP Synthesis | Effect on ROS Production | Reference |
| This compound | Inhibition (secondary to ETC inhibition) | ↑ (Concentration-dependent) | [4] |
| CCCP | Inhibition (due to uncoupling) | ↑ | |
| FCCP | Inhibition (due to uncoupling) | ↑ |
Signaling Pathways and Mechanisms of Action
This compound's Dual Role in the Electron Transport Chain
This compound exhibits a complex interaction with the mitochondrial electron transport chain. It can act as an inhibitor, likely at or near the Coenzyme Q binding sites of Complex I and/or Complex III.[1] However, it can also act as an electron carrier, shuttling electrons in Coenzyme Q-deficient systems.[1] This dual functionality suggests a mechanism dependent on the specific experimental conditions and the redox state of the ETC.
Caption: this compound's interaction with the mitochondrial electron transport chain.
Mechanism of Mitochondrial Uncoupling by FCCP and CCCP
FCCP and CCCP are lipophilic weak acids that act as protonophores. They shuttle protons across the inner mitochondrial membrane, dissipating the proton motive force that drives ATP synthesis. This uncoupling of electron transport from oxidative phosphorylation leads to an increase in oxygen consumption and heat production, with a concomitant decrease in ATP production.
Caption: Mechanism of mitochondrial uncoupling by protonophores like FCCP and CCCP.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Measurement of Mitochondrial Oxygen Consumption Rate (OCR)
Principle: The rate of oxygen consumption is a key indicator of mitochondrial respiration. It can be measured in isolated mitochondria or intact cells using polarography with a Clark-type electrode or fluorescence-based sensors (e.g., Seahorse XF Analyzer).
Workflow:
Caption: Experimental workflow for measuring mitochondrial oxygen consumption.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
Principle: The mitochondrial membrane potential is a key component of the proton-motive force and a critical indicator of mitochondrial health. It can be measured using fluorescent probes like JC-1, which exhibits a fluorescence shift from green to red in healthy, polarized mitochondria.
Workflow:
References
- 1. The action of the sesquiterpenic benzoquinone, this compound, on electron transport in biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FCCP is cardioprotective at concentrations that cause mitochondrial oxidation without detectable depolarisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural investigations on the mitochondrial uncouplers niclosamide and FCCP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Perezone and Other Quinones in the Induction of Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the oxidative stress-inducing properties of perezone, a naturally occurring sesquiterpenoid quinone, with other well-characterized quinones: menadione, doxorubicin, and lawsone. This objective analysis is supported by experimental data on their mechanisms of action, effects on cellular oxidative stress markers, and the signaling pathways they modulate.
Introduction to Quinones and Oxidative Stress
Quinones are a class of organic compounds that are widely distributed in nature and are also synthesized for various applications, including medicinal chemistry. A key feature of many quinones is their ability to undergo redox cycling, a process that can lead to the generation of reactive oxygen species (ROS). This production of ROS can overwhelm the cell's antioxidant defense systems, leading to a state of oxidative stress. Oxidative stress can, in turn, cause damage to cellular macromolecules, including lipids, proteins, and DNA, and can trigger various signaling pathways that may lead to either cell survival or cell death.[1] This guide focuses on comparing the oxidative stress-inducing capabilities and mechanisms of this compound against the well-studied quinones menadione, doxorubicin, and lawsone.
Mechanisms of Oxidative Stress Induction
The primary mechanism by which many quinones induce oxidative stress is through redox cycling. This process involves the one-electron reduction of the quinone to a semiquinone radical, which can then transfer an electron to molecular oxygen to form the superoxide radical (O₂⁻•). The quinone is regenerated in the process and can participate in another round of reduction, thus creating a futile cycle that continuously generates ROS.[1]
This compound: This sesquiterpene quinone has been shown to induce apoptosis in cancer cells through mechanisms that include the induction of an oxidative stress state and inhibition of Poly (ADP-ribose) polymerase 1 (PARP-1).[2] The increase in ROS levels in cells treated with this compound suggests its involvement in redox cycling or other ROS-generating pathways.[3]
Menadione (Vitamin K3): Menadione is a classic example of a redox-cycling quinone. It is known to generate superoxide radicals and induce oxidative stress in various cell types.[4][5] This oxidative stress can lead to mitochondrial dysfunction, DNA damage, and activation of cell death pathways, including apoptosis and necrosis.[4][6]
Doxorubicin: This widely used anticancer drug contains a quinone moiety in its structure. Its cardiotoxicity is largely attributed to the generation of ROS through the redox cycling of its semiquinone form, which is formed by mitochondrial enzymes.[7][8] Doxorubicin-induced oxidative stress leads to lipid peroxidation, mitochondrial damage, and activation of apoptotic signaling pathways in cardiomyocytes.[1][9]
Lawsone (2-hydroxy-1,4-naphthoquinone): The active component of henna, lawsone's ability to induce oxidative stress is a subject of ongoing research. While some studies suggest it is a weak redox cycler, others have shown it can generate ROS under specific conditions, leading to effects like hemolytic anemia.[10][11] Its mechanism may also involve the depletion of cellular antioxidants.
Comparative Analysis of Cytotoxicity and Oxidative Stress Induction
The following tables summarize quantitative data on the cytotoxic effects and oxidative stress-related parameters for this compound and the other selected quinones. It is important to note that the experimental conditions (e.g., cell lines, treatment duration) vary between studies, which should be considered when making direct comparisons.
Table 1: Cytotoxicity (IC₅₀ Values)
| Quinone | Cell Line | IC₅₀ (µM) | Exposure Time | Reference |
| This compound | U-251 (Astrocytoma) | 6.83 ± 1.64 | 24 h | [12][13] |
| U373 (Glioblastoma) | 51.20 ± 0.3 | Not Specified | [2][3] | |
| K562 (Leukemia) | Not specified, but cytotoxic | Not Specified | [2] | |
| Menadione | Leukemia (multidrug-resistant) | 13.5 ± 3.6 | Not Specified | [14][15] |
| Leukemia (parental) | 18 ± 2.4 | Not Specified | [14][15] | |
| H4IIE (Rat Hepatoma) | 25 | 24 h | [16] | |
| Doxorubicin | MDA-MB-231 (Breast Cancer) | 0.025 (25 nM) | 12 days | [17] |
| MCF-7 (Breast Cancer) | 4 | 48 h | [18] | |
| Lawsone | A431 (Epidermoid Carcinoma) | 3650 | Not Specified | [19] |
Table 2: Effects on Oxidative Stress Markers
| Quinone | Parameter | Cell Line/System | Effect | Quantitative Data (Example) | Reference |
| This compound | ROS Production | K562 | Increased | Concentration-dependent increase | [3] |
| PARP-1 Inhibition | U373 | Inhibition | IC₅₀ = 51.20 µM (this compound), 5.25 µM (this compound angelate) | [2] | |
| Menadione | ROS Production | Neuronal cells | Increased | Concentration-dependent increase | [8] |
| SOD Activity | SiHa | Decreased | ~75% reduction at 20 µM after 12h | [20] | |
| Catalase Activity | Myoblasts | Increased | Significant increase with 10 µM menadione | [21][22] | |
| Doxorubicin | Lipid Peroxidation (MDA) | Breast cancer cells | Increased | Marked increase with 5 µM Dox for 12h | [23] |
| H₂O₂ Production | Breast cancer cells | Increased | Significant increase in MCF-7 and MDA-MB-231 | [18] | |
| Nrf2 Pathway | - | Modulated | DOX can inhibit Nrf2 nuclear translocation | [1][9] | |
| Lawsone | Antioxidant Activity | A431 & 3T3 cells | Increased | Total antioxidant activity increased | [19] |
| Nrf2 Pathway | Keratinocytes | Less enriched compared to AhR activation | - | [10] |
Signaling Pathways in Quinone-Induced Oxidative Stress
Quinone-induced oxidative stress can trigger a variety of cellular signaling pathways, leading to different cellular outcomes.
This compound-Induced Signaling
This compound has been shown to induce apoptosis through both caspase-dependent and caspase-independent mechanisms.[24] The generation of ROS is a key upstream event that can lead to mitochondrial membrane potential disruption and the release of pro-apoptotic factors.[25] Furthermore, this compound's inhibition of PARP-1 can disrupt DNA repair processes, further contributing to cell death.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro and Computational Studies of this compound and this compound Angelate as Potential Anti-Glioblastoma Multiforme Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Menadione triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
- 6. Evidence that oxidative stress-induced apoptosis by menadione involves Fas-dependent and Fas-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Henna pigment Lawsone activates the Aryl Hydrocarbon Receptor and impacts skin homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lawsone Unleashed: A Comprehensive Review on Chemistry, Biosynthesis, and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. This compound and its phenyl glycine derivative induce cytotoxicity via caspases on human glial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Menadione: spectrum of anticancer activity and effects on nucleotide metabolism in human neoplastic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. Cytotoxic and apoptotic effects of menadione on rat hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. scialert.net [scialert.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Modification of Proliferation and Apoptosis in Breast Cancer Cells by Exposure of Antioxidant Nanoparticles Due to Modulation of the Cellular Redox State Induced by Doxorubicin Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Perezone: A Procedural Guide
For laboratory professionals engaged in research and development, the proper management and disposal of chemical waste is a critical component of maintaining a safe and compliant work environment. While specific disposal protocols for every compound are not always readily available, a thorough understanding of a substance's chemical properties, coupled with established safety principles, can guide the formulation of a safe disposal plan. This document provides essential guidance on the proper disposal procedures for Perezone, a sesquiterpenic p-benzoquinone, based on its chemical characteristics and general laboratory safety standards.
It is imperative to note that these are general recommendations. All researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols that comply with all local, state, and federal regulations.
Chemical and Physical Properties of this compound
A comprehensive understanding of a chemical's properties is fundamental to its safe handling and disposal. This compound is a naturally occurring hydroxyquinone.[1] The following table summarizes key quantitative data for this compound.[2]
| Property | Value |
| Molecular Formula | C15H20O3 |
| Molecular Weight | 248.32 g/mol |
| IUPAC Name | 3-hydroxy-5-methyl-2-[(2R)-6-methylhept-5-en-2-yl]cyclohexa-2,5-diene-1,4-dione |
| Appearance | Yellow-orange crystalline solid[1] |
| Solubility | No data available in the provided results. General solubility should be determined before disposal. |
This compound Disposal Protocol
The following step-by-step protocol is a general guideline for the disposal of this compound waste. This procedure is based on standard practices for handling similar chemical compounds in a laboratory setting.
Step 1: Waste Identification and Segregation
-
Waste Characterization: Classify this compound waste based on its form (e.g., solid, in solution) and any potential contaminants.
-
Segregation: Do not mix this compound waste with other waste streams. Keep it separate from incompatible materials, especially strong oxidizing agents.[3] A dedicated and clearly labeled waste container should be used.
Step 2: Containerization
-
Container Selection: Use a chemically compatible, leak-proof container with a secure lid. For solid this compound, a robust plastic or glass container is suitable. For solutions containing this compound, ensure the container material is appropriate for the solvent used.
-
Labeling: The waste container must be clearly labeled with the following information:
Step 3: Storage
-
Location: Store the sealed and labeled waste container in a designated hazardous waste accumulation area.
-
Conditions: The storage area should be cool, dry, and well-ventilated. It should be away from sources of ignition and incompatible materials.
Step 4: Disposal
-
Professional Disposal: Arrange for the pickup and disposal of the this compound waste through your institution's licensed chemical waste management vendor. This ensures that the waste is transported, treated, and disposed of in accordance with all regulatory requirements.
-
Incineration: High-temperature incineration is often the preferred method for the disposal of organic chemical waste.[5]
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates a general workflow for the proper handling and disposal of chemical waste within a laboratory setting.
Safety and Environmental Considerations
While specific data on this compound's environmental fate and toxicity are not detailed in the provided search results, it is prudent to handle it as a compound with potential environmental hazards. Quinones, as a class, can be reactive and may have toxic effects on aquatic life. Therefore, preventing its release into the environment is a primary concern.
Personal Protective Equipment (PPE): When handling this compound waste, always wear appropriate PPE, including:
-
Safety glasses or goggles
-
A lab coat
-
Chemically resistant gloves
By adhering to these general guidelines and, most importantly, the specific protocols provided by your institution's EHS department, you can ensure the safe and compliant disposal of this compound waste, thereby protecting yourself, your colleagues, and the environment.
References
Essential Safety and Logistical Information for Handling Perezone
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols and logistical plans for the handling and disposal of Perezone in a laboratory setting. The following procedural guidance is based on established best practices for handling quinone-containing compounds and is intended to ensure a safe research environment.
Hazard Summary
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table summarizes the recommended equipment for handling this compound.
| Protection Type | Equipment | Specification | Purpose |
| Eye and Face Protection | Safety Goggles and/or Face Shield | Chemical splash goggles compliant with EN 166 or OSHA 29 CFR 1910.133.[7] A face shield should be worn over safety goggles when there is a significant risk of splashes. | To protect against splashes and airborne particles that could cause serious eye damage. |
| Skin and Body Protection | Chemical-Resistant Lab Coat or Coveralls | A lab coat made of a low-permeability fabric should be worn. For larger quantities or when there is a higher risk of splashes, a chemical-resistant apron or coveralls are recommended.[5] | To prevent skin contact, which may cause irritation. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[8] For prolonged or high-risk procedures, consider double-gloving.[9] | To protect hands from direct contact and potential skin irritation. |
| Respiratory Protection | Air-Purifying Respirator | A NIOSH-approved half-mask or full-face respirator with organic vapor cartridges and particulate filters (e.g., OV/P100) should be used in poorly ventilated areas or when generating dust or aerosols.[10] | To prevent irritation of the respiratory tract. |
Operational Plan
A clear and well-defined plan for the handling of this compound is essential for laboratory safety and regulatory compliance.
Preparation
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to minimize inhalation risk.
-
Ventilation: Ensure adequate ventilation in the work area.[1][3]
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible.[5][7]
-
Spill Kit: A spill kit appropriate for chemical spills should be available.
Handling the Compound
-
Donning PPE: Before handling this compound, put on all required personal protective equipment as detailed in the table above.
-
Weighing and Transfer: When weighing or transferring the solid compound, do so carefully to avoid generating dust.[10] Use appropriate tools, such as a spatula and weighing paper, inside a chemical fume hood.
-
Solution Preparation: When preparing solutions, add this compound slowly to the solvent to avoid splashing.
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[5]
-
No Open Flames: Do not handle this compound near open flames or other ignition sources.[1]
Post-Handling
-
Decontamination: Decontaminate all surfaces and equipment used for handling this compound.
-
PPE Removal: Properly remove and dispose of PPE as contaminated waste.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Protocol |
| Solid this compound | Collect in a clearly labeled, sealed, and puncture-proof hazardous waste container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container. |
| Contaminated PPE (e.g., gloves, disposable lab coat) | Bag and seal in a labeled hazardous waste bag. |
| Solvent Waste | Collect in a compatible, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. |
Note: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.
Experimental Workflow & Safety Checkpoints
The following diagram illustrates a logical workflow for safely incorporating this compound into experimental protocols, emphasizing critical safety checkpoints.
Caption: A workflow diagram illustrating the key safety stages for working with this compound.
References
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. ecdi.com [ecdi.com]
- 6. cdn.nufarm.com [cdn.nufarm.com]
- 7. fishersci.com [fishersci.com]
- 8. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
